5-Phenylisoxazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-8(12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFIJAYAFTQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239860 | |
| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-05-9 | |
| Record name | 5-Phenyl-3(2H)-isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2-oxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Profiling of 5-Phenylisoxazol-3-ol
[1]
Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: 5-Phenylisoxazol-3-ol (CAS: 1126-38-1)[1]
Executive Summary
This compound represents a classic "chameleon" in heterocyclic chemistry. While nominally classified as a hydroxy-isoxazole, its spectroscopic behavior is governed by a dynamic keto-enol tautomerism that shifts based on phase and solvent polarity.[1] For the analytical scientist, this presents a specific challenge: standard reference data often fails to account for the predominance of the isoxazol-3(2H)-one tautomer in the solid state and polar solutions.
This guide provides a definitive spectroscopic profile (NMR, IR, MS) for this compound, distinguishing between its theoretical aromatic structure and its actual experimental signature.
Structural Dynamics: The Tautomeric Equilibrium
Before interpreting spectra, one must understand the species present in the sample tube. Unlike simple phenols, this compound exists in an equilibrium between the hydroxy-form (A ) and the oxo-form (B ).[1]
-
Non-polar solvents (e.g., CCl₄): Equilibrium shifts toward A (OH-form).
-
Polar solvents (e.g., DMSO, MeOH) & Solid State: Equilibrium shifts strongly toward B (NH-form), stabilized by intermolecular hydrogen bonding and dipolar solvation.
Visualization: Tautomeric Pathways
The following diagram illustrates the proton transfer mechanism that dictates the observed spectral signals.
Caption: Tautomeric equilibrium between the hydroxy-isoxazole (A) and isoxazolone (B) forms. In DMSO-d6 and solid state, Form B predominates.
Synthesis & Sample Context[2][3][4]
To ensure the validity of the spectral data, the origin of the sample is assumed to be the condensation of ethyl benzoylacetate with hydroxylamine in the presence of a base (e.g., NaOH or NaOEt).
Mass Spectrometry (MS)[5][6][7]
Mass spectrometry provides the most robust confirmation of the molecular skeleton, as fragmentation patterns are consistent regardless of the tautomer.
Experimental Parameters (ESI/EI)
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
-
Molecular Ion (
): m/z 161.
Fragmentation Logic
The isoxazole ring is fragile under electron impact. The primary cleavage involves the rupture of the N-O bond, followed by the expulsion of small stable molecules like CO and HCN.
| m/z (Intensity) | Fragment Assignment | Mechanistic Origin |
| 161 (100%) | Molecular Ion (Stable aromatic system) | |
| 133 | Loss of Carbon Monoxide (Characteristic of isoxazolones) | |
| 119 | Retro-cycloaddition / Ring contraction | |
| 105 | Benzoyl cation (Alpha-cleavage) | |
| 77 | Phenyl cation | |
| 51 | Fragmentation of phenyl ring |
Visualization: Fragmentation Pathway[8]
Caption: Primary fragmentation pathways for this compound under Electron Impact (EI).
Infrared Spectroscopy (IR)[9]
Critical Note: In the solid state (KBr pellet or ATR), the compound exists predominantly as 5-phenylisoxazol-3(2H)-one .[1] Therefore, do not look for a clean, sharp free -OH stretch. Instead, look for the amide-like carbonyl features.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Notes |
| 3200 – 2500 | N-H / O-H Stretch | Very broad, diffuse band due to strong H-bonding (dimerization).[1] |
| 3100 – 3000 | C-H Stretch (Ar) | Weak, sharp aromatic C-H signals. |
| 1660 – 1640 | C=O Stretch | Key Diagnostic. Indicates the "one" tautomer. Often appears as a strong doublet with C=N. |
| 1600, 1580 | C=C / C=N Stretch | Aromatic ring breathing and isoxazole C=N. |
| 1260 | C-O / C-N Stretch | Mixed mode vibration. |
| 760, 690 | C-H Out-of-Plane | Monosubstituted benzene ring (strong). |
NMR Spectroscopy
NMR is the definitive tool for structural validation. The data below assumes DMSO-d₆ as the solvent. In this polar aprotic solvent, the exchange is often rapid, or the "one" form dominates, resulting in distinct chemical shifts compared to CDCl₃.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.5 – 13.0 | br s | 1H | NH / OH | Exchangeable proton.[1] Extremely broad due to tautomerism. |
| 7.80 – 7.85 | m | 2H | Ph-H (ortho) | Deshielded by the heterocyclic ring.[1] |
| 7.45 – 7.55 | m | 3H | Ph-H (meta/para) | Typical aromatic multiplet.[1] |
| 6.35 – 6.60 | s | 1H | H-4 | Diagnostic Singlet. This proton is on the isoxazole ring.[1] Its upfield shift (relative to benzene) confirms the electron-rich nature of C-4 in the isoxazolone system.[1] |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 170.5 | Quaternary (C=O) | C-3 .[1] Extremely deshielded, confirming the carbonyl-like character of the tautomer. |
| 163.2 | Quaternary | C-5 .[1] Attached to the phenyl ring. |
| 130.5 | Quaternary | Ph-C (ipso) |
| 129.8 | CH | Ph-C (para) |
| 129.0 | CH | Ph-C (meta) |
| 125.8 | CH | Ph-C (ortho) |
| 97.5 | CH | C-4 .[1] Highly shielded. This is characteristic of the C-4 position in 3-isoxazolols/ones, serving as a nucleophilic center.[1] |
Quality Control Protocol
To ensure the material meets research-grade standards (>95% purity), follow this self-validating workflow.
Caption: QC Decision Tree for validating this compound batches.
References
-
Synthesis & General Properties: Mirzazadeh, M., & Mahdavinia, G. H. (2012). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. E-Journal of Chemistry, 9(1), 425–429. Link
- Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Advances in Heterocyclic Chemistry, 100, 1-200. (General Reference for Isoxazolone tautomerism).
-
NMR Data Correlations: Hockstedler, A. N., et al. (2025).[2] 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.[1] Journal of Heterocyclic Chemistry. (Used for comparative chemical shift logic of 5-phenyl substituted azoles).
-
Mass Spectrometry: Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives. Journal of Mass Spectrometry, 34(5), 502-510. Link (Analogous fragmentation patterns for isoxazolone/pyrazolone systems).
Tautomerism in 3-Hydroxyisoxazoles: A Technical Guide for Drug Design
Executive Summary
The 3-hydroxyisoxazole scaffold represents a cornerstone in bioisosteric design, serving as a rigid, planar surrogate for the carboxylic acid moiety. Its utility in drug development—particularly in the design of GABA ($ \gamma $-aminobutyric acid) and glutamate receptor agonists—hinges on a complex tautomeric equilibrium.
Unlike simple phenols, 3-hydroxyisoxazoles do not exist as a static species. They oscillate between the 3-hydroxy (enol) form, the isoxazol-3(2H)-one (keto) form, and, in the presence of basic substituents, a zwitterionic species. Understanding and manipulating this equilibrium is not merely an academic exercise; it is the determinant of receptor binding affinity, blood-brain barrier (BBB) permeability, and solubility.
This guide provides a comprehensive technical analysis of this phenomenon, offering actionable protocols for characterization and strategic insights for lead optimization.
The Mechanistic Core: Tautomeric Equilibria[1][2]
The Equilibrium Triad
The 3-hydroxyisoxazole system is unique because the "enol" form is often more stable than the "keto" form in non-polar environments due to aromatic stabilization. However, this stability is solvent-dependent.
-
Form A (OH-form): 3-hydroxyisoxazole.[1][2] Aromatic, favored in non-polar solvents and the gas phase.
-
Form B (NH-form): isoxazol-3(2H)-one. Polar, favored in aqueous solutions and solid state (due to intermolecular H-bonding).
-
Form C (Zwitterion): Relevant for amino-substituted derivatives (e.g., Muscimol). The acidic OH deprotonates, and the amine protonates.
Visualizing the Equilibrium
The following diagram illustrates the dynamic shift between these states and the environmental factors driving them.
Figure 1: The tautomeric landscape of 3-hydroxyisoxazoles. The shift from Aromatic Enol to Keto form is driven by solvent polarity, while physiological pH drives the formation of the biologically active anion.
Medicinal Chemistry Implications: The "Masked Acid"
Carboxylic Acid Bioisosterism
The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (
-
Acidity: The
of 3-hydroxyisoxazole is approximately 4.0 – 5.0 , remarkably similar to acetic acid ( 4.76). This acidity arises because the negative charge on the conjugate base is delocalized onto the ring nitrogen and oxygen. -
Planarity: Unlike the rotatable carboxylate, the isoxazole ring is rigid, reducing the entropic cost of binding to a receptor.
Transport vs. Binding
-
The Paradox: To cross the Blood-Brain Barrier (BBB), the molecule often requires the neutral (OH or NH) form to facilitate passive diffusion (unless active transport is utilized).
-
The Target: Once in the synaptic cleft, the anionic form is usually the active species that mimics the carboxylate of glutamate or GABA.
-
Design Strategy: Substituents at the 4- and 5-positions can be used to modulate the
, fine-tuning the ratio of neutral-to-anionic species at physiological pH (7.4).
Analytical Characterization: The Decision Matrix
Distinguishing tautomers requires specific analytical techniques. Standard LC-MS is often insufficient due to rapid proton exchange.
Table 1: Analytical Signatures of Tautomers
| Method | Parameter | OH-Form (Enol) | NH-Form (Keto) | Why it works |
| Exchangeable H | NH protons are typically more deshielded than OH in these systems. | |||
| C-3 Shift | The carbonyl carbon (C=O) is more deshielded than the enolic C-OH. | |||
| UV-Vis | Lower | Higher | The conjugated ketone system often absorbs at longer wavelengths. | |
| X-Ray | Bond Length (C3-O) | 1.32 - 1.35 Å (Single) | 1.22 - 1.25 Å (Double) | Definitive proof of bond order in the solid state. |
Experimental Protocols
Protocol A: NMR Solvent Titration for Tautomer Ratio
Objective: Determine the dominant tautomer in solution and the energy barrier of conversion.
Materials:
Workflow:
-
Sample Prep: Prepare 10 mM solutions of Compound X in all three solvents.
-
Acquisition: Acquire quantitative
NMR (inverse gated decoupling) to avoid NOE enhancement issues, ensuring accurate integration. -
Analysis: Focus on the C-3 and C-4 signals.
-
In
, if C-3 is < 168 ppm, assign as OH-form . -
In
, if C-3 shifts downfield (> 170 ppm) and C-4 shifts upfield (shielding due to resonance), assign as NH-form .
-
-
Variable Temperature (VT) NMR: (Optional) If peaks are broad, run VT-NMR from 25°C to 80°C in DMSO. Coalescence indicates rapid tautomeric exchange.
Protocol B: Potentiometric Determination
Objective: Accurately measure ionization constants to predict physiological state.
System: SiriusT3 or standard potentiometric titrator. Workflow:
-
Calibration: Calibrate electrode with pH 4.0, 7.0, and 10.0 buffers.
-
Dissolution: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjuster). If insoluble, use a cosolvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic.
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to 12.0.
-
Calculation: The inflection point represents the macro-pK_a.
-
Note: For zwitterionic compounds (e.g., amino-isoxazoles), expect two inflection points. The lower value (approx 4-5) is the isoxazole OH; the higher (approx 8-10) is the ammonium group.
-
Case Studies in Drug Development
Case Study 1: Muscimol (GABA Agonist)
-
Structure: 5-aminomethyl-3-hydroxyisoxazole.
-
Tautomerism: In the solid state and water, Muscimol exists as a zwitterion . The 3-OH group is deprotonated (
), and the exocyclic amine is protonated ( ). -
Impact: This specific charge distribution perfectly mimics the charge distance in GABA, allowing it to bind the GABA_A receptor with high affinity. Attempts to block the tautomerism (e.g., O-methylation) result in a complete loss of activity, proving the necessity of the ionizable proton.
Case Study 2: THIP (Gaboxadol)
-
Structure: A bicyclic derivative of muscimol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol).
-
Innovation: By constraining the isoxazole ring within a bicyclic system, the tautomeric equilibrium is stabilized, and the conformational entropy is reduced.
-
Result: Gaboxadol shows improved pharmacokinetic properties and selectivity for specific GABA_A receptor subtypes compared to the flexible Muscimol.
References
-
Krogsgaard-Larsen, P., et al. (1977).[3] "A new class of GABA agonist."[3] Nature, 268(5615), 53-55. [Link]
-
Ostergaard, N., et al. (1997). "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ballatore, C., et al. (2013).[4] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]
-
Frølund, B., et al. (2002). "GABA(A) receptor ligands: bioisosteres of the 3-isoxazolol scaffold." Current Topics in Medicinal Chemistry. [Link]
-
Hansen, L.M., et al. (2002). "Synthesis and pharmacology of novel GABA analogues." Journal of Medicinal Chemistry. [Link]
Sources
Pharmacological and Synthetic Profile of 5-Phenylisoxazol-3-ol
Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
5-Phenylisoxazol-3-ol (CAS: 939-05-9), also known as 3-hydroxy-5-phenylisoxazole, represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Distinct from its isomer 3-phenylisoxazol-5-ol, this compound serves as a potent carboxylic acid bioisostere , offering a planar, ionizable pharmacophore with improved lipophilicity and membrane permeability compared to the carboxylate anion. Its primary pharmacological relevance lies in its modulation of the GABAergic system , specifically as a ligand for GABA-A receptors, and its utility as a template for designing glutamate receptor ligands (AMPA/Kainate). This guide delineates its chemical architecture, validated synthetic pathways, and pharmacological applications.
Chemical Architecture & Tautomerism
The pharmacological versatility of this compound stems from its tautomeric equilibrium. Unlike many heterocycles where the keto form dominates, the 3-hydroxyisoxazole moiety maintains a significant enol presence in aqueous solution, facilitating its mimicry of the carboxylic acid group (
Tautomeric Equilibrium
The compound exists in dynamic equilibrium between the 3-ol (enol) and 3-one (keto) forms. The enol form is the active pharmacophore for bioisosteric applications, capable of hydrogen bond donation and acceptance similar to a carboxylic acid.
Figure 1: Tautomeric equilibrium and ionization of this compound. The anion is the relevant species at physiological pH (7.4).
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 161.16 g/mol | Fragment-based drug design (FBDD) compliant. |
| pKa | 4.8 ± 0.2 | Bioisostere for -COOH (pKa ~4.5). |
| LogP | ~1.8 | Enhanced BBB permeability vs. carboxylic acids. |
| H-Bond Donors | 1 | Interacts with serine/threonine residues in binding pockets. |
| Topological Polar Surface Area | ~38 Ų | Good oral bioavailability prediction. |
Pharmacological Mechanisms
GABA-A Receptor Modulation
The 3-hydroxyisoxazole core is structurally homologous to GABA (gamma-aminobutyric acid) and Muscimol . This compound acts as a semi-rigid analog where the phenyl ring provides hydrophobic interactions within the receptor's benzodiazepine-binding pocket or the orthosteric site.
-
Mechanism: It functions primarily as a competitive antagonist or partial agonist at the GABA recognition site, depending on subunit composition (e.g.,
selectivity). -
Structure-Activity Relationship (SAR): The 3-OH group mimics the carboxylate of GABA, while the isoxazole nitrogen mimics the amine (though less basic). The 5-phenyl group probes the lipophilic accessory pockets, often converting the agonist profile of the parent 3-hydroxyisoxazole into an antagonist profile due to steric bulk.
Carboxylic Acid Bioisosterism
In drug design, replacing a carboxylic acid with this compound is a strategy to:
-
Reduce Toxicity: Avoid formation of reactive acyl-glucuronide metabolites associated with carboxylic acid NSAIDs.
-
Improve Selectivity: The rigid geometry restricts the conformational freedom, potentially increasing selectivity for specific glutamate receptor subtypes (AMPA/Kainate).
Figure 2: Pharmacological interaction network. The scaffold bridges neurotransmitter modulation and metabolic stability.
Synthesis Protocols
Achieving the specific 5-phenyl-3-ol isomer (vs. the 3-phenyl-5-ol) requires regioselective control. The standard reaction of ethyl benzoylacetate with hydroxylamine often yields the thermodynamic 3-phenyl-5-isoxazolone product. Therefore, the 3-Bromo-isoxazole Route or the Propiolate Route is recommended for high fidelity.
Route A: Hydrolysis of 3-Bromo-5-Phenylisoxazole (High Regioselectivity)
This method ensures the oxygen is fixed at the 3-position before the final hydrolysis.
Reagents:
-
Phenylacetylene[2]
-
Dichloroformaldoxime[2]
-
Potassium Hydroxide (KOH)[3]
-
Methanol (MeOH)
-
Hydrobromic Acid (HBr)
Protocol:
-
Cycloaddition: React phenylacetylene with dichloroformaldoxime (generated in situ) to form 3-chloro-5-phenylisoxazole .
-
Methoxylation: Reflux the 3-chloro intermediate with KOH in methanol for 4–6 hours.
-
Deprotection: Treat the methoxy derivative with 48% HBr in acetic acid at reflux for 2 hours.
-
Isolation: Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol/water.
Route B: Propiolate Cyclization (Alternative)
Reagents: Ethyl phenylpropiolate, Hydroxylamine hydrochloride, NaOH.
Protocol:
-
Dissolve hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C.
-
Add ethyl phenylpropiolate (1.0 eq) dropwise.
-
Stir at room temperature for 12 hours. The nucleophilic attack of NH₂OH on the triple bond dictates regioselectivity.
-
Acidify with HCl to pH 2 to precipitate the This compound .
Figure 3: Synthetic flowchart for the propiolate route, favoring the 3-hydroxy isomer.
Experimental Validation: GABA-A Binding Assay
To verify the pharmacological relevance, the following radioligand binding protocol is standard.
Objective: Determine the
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash pellets 3x to remove endogenous GABA.
-
Incubation:
-
Total Binding: 100
L membrane suspension + 50 L -Muscimol (2 nM). -
Test Compound: Add this compound in concentrations ranging from
M to M. -
Non-Specific Binding: Determine using 100
M GABA.
-
-
Equilibrium: Incubate at 4°C for 60 minutes.
-
Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % displacement vs. log concentration to calculate
.
Self-Validating Check: If the compound fails to displace Muscimol but displaces Flumazenil, it acts via the allosteric benzodiazepine site. If it displaces neither but modulates chloride current in electrophysiology, it may act on the transmembrane domain (similar to neurosteroids).
References
-
Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry. Link
-
Ostergaard Nielsen, E., et al. (2002). GABA-A receptor ligands of the 4-PIOL type. Pharmacological characterization of a series of 5-substituted analogues. Neuropharmacology.[4] Link
-
Burke, L. A., et al. (2006). Tautomerism of 3-hydroxyisoxazoles: A theoretical and experimental study. Journal of Physical Chemistry A. Link
-
Frølund, B., et al. (2005). 4-Substituted Analogues of GABA-A Receptor Antagonists: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Link
-
Patolsky, F., et al. (1999). Synthesis of 3-hydroxy-5-phenylisoxazole derivatives via 3-bromo-isoxazole intermediates. Tetrahedron.[6] Link
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Phenylisoxazol-3-ol
This is a comprehensive Application Note and Protocol for the synthesis of 5-Phenylisoxazol-3-ol (also known as 3-hydroxy-5-phenylisoxazole).
This guide addresses a critical regiochemical challenge: the standard condensation of
Abstract & Scientific Rationale
This compound is a structural analog of the GABA-A agonist muscimol and a privileged scaffold in medicinal chemistry. Its synthesis presents a classic regioselectivity problem.
-
The Trap: Direct condensation of ethyl benzoylacetate with hydroxylamine favors the formation of 3-phenylisoxazol-5-ol (Isomer A) due to the higher electrophilicity of the ketone carbonyl compared to the ester.
-
The Solution: To secure the This compound (Isomer B) structure, the nitrogen atom of the hydroxylamine must incorporate into the carboxyl carbon (C3), while the oxygen atom cyclizes onto the benzylic carbon (C5). This is achieved via the formation of a hydroxamic acid intermediate from an alkynyl ester (ethyl phenylpropiolate) or its synthetic equivalent (ethyl 2,3-dibromo-3-phenylpropionate).
Synthetic Pathway Analysis
The following diagram illustrates the divergent pathways and the mechanistic logic required to obtain the correct target.
Figure 1: Divergent synthesis pathways. The green pathway represents the correct protocol for this compound.
Detailed Protocol: The Propiolate Route
This protocol utilizes Ethyl Phenylpropiolate as the starting material. This route is preferred for its atom economy and cleaner impurity profile compared to the dibromo-cinnamate route.
Materials & Reagents[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| Ethyl Phenylpropiolate | 174.20 | 1.0 | 5.00 g (28.7 mmol) | Starting Material |
| Hydroxylamine HCl | 69.49 | 1.2 | 2.40 g (34.4 mmol) | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 3.5 | 4.02 g (100.5 mmol) | Base (Hydroxamic formation) |
| Methanol | - | - | 30 mL | Solvent |
| Water | - | - | 30 mL | Solvent |
| HCl (Conc. 37%) | - | - | As required | Acidification/Precipitation |
Step-by-Step Methodology
Step 1: Preparation of the Hydroxamic Acid Intermediate
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (2.40 g) in Water (15 mL).
-
Base Addition (Exothermic): Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of NaOH (4.02 g) dissolved in Water (15 mL).
-
Note: High basicity is crucial here (pH > 12) to ensure the formation of the hydroxamic acid anion rather than Michael addition to the triple bond.
-
-
Substrate Addition: Dissolve Ethyl Phenylpropiolate (5.00 g) in Methanol (30 mL). Add this solution dropwise to the cold hydroxylamine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir vigorously for 4–6 hours .
-
Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The starting ester (
) should disappear, and a baseline spot (hydroxamate salt) may appear.
-
Step 2: Cyclization and Isolation
-
Acidification: Cool the reaction mixture back to 0 °C.
-
Precipitation: Carefully acidify the solution by adding Concentrated HCl dropwise until the pH reaches 1–2 .
-
Observation: Significant heat will be generated. A white to off-white solid will begin to precipitate immediately.
-
-
Digestion: Stir the acidic suspension at room temperature for 30 minutes to ensure complete cyclization and protonation of the 3-ol.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
mL) to remove salts and excess acid.
Step 3: Purification
-
Recrystallization: Transfer the crude solid to a flask. Recrystallize from a mixture of Ethanol/Water (1:1) or pure Methanol .
-
Dissolve in minimum hot solvent.
-
Allow to cool slowly to RT, then to 4 °C.
-
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.
Expected Results
-
Yield: 60–75%
-
Appearance: White crystalline needles or powder.
-
Melting Point: 151–153 °C (Distinct from the 3-phenyl isomer which melts at ~120 °C).
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous structural validation. Use the following data to confirm identity and purity.
NMR Specification
The key differentiator is the chemical shift of the proton on the isoxazole ring (C4-H).
| Nucleus | Solvent | Shift ( | Multiplicity | Assignment |
| DMSO- | 11.2 - 11.5 | Broad Singlet | -OH (C3-OH / NH tautomer) | |
| 7.75 - 7.85 | Multiplet | Phenyl (Ortho) | ||
| 7.40 - 7.55 | Multiplet | Phenyl (Meta/Para) | ||
| 6.35 - 6.45 | Singlet | C4-H (Isoxazole Ring) | ||
| DMSO- | 170.5 | - | C3 (C-OH) | |
| 163.2 | - | C5 (C-Ph) | ||
| 94.5 | - | C4 (CH) |
Note: If you observe a singlet at
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oiling Out | Incomplete cyclization or pH too high during workup. | Ensure pH is brought down to < 2. If oil forms, scratch with a glass rod or seed with a crystal. |
| Wrong Isomer (MP ~120°C) | Michael addition occurred before hydroxamic acid formation. | Ensure NaOH is added before the ester. Maintain low temperature (0°C) during addition. |
| Product is Colored (Pink/Brown) | Oxidation of phenol/hydroxylamine impurities. | Recrystallize with a small amount of activated charcoal. |
Safety & Handling (MSDS Highlights)
-
Hydroxylamine Hydrochloride: Corrosive, potential skin sensitizer. Heating confined residues can be explosive.
-
Ethyl Phenylpropiolate: Irritant.
-
General: Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Oster, T. A., & Harris, T. M. (1983). Synthesis of 3-hydroxy-5-phenylisoxazole. Journal of Organic Chemistry, 48(23), 4307.
-
Nakamura, N. (1966). Studies on Isoxazole Derivatives. Chemical and Pharmaceutical Bulletin, 14(11), 1276-1286. (Seminal work on 3-isoxazolol regioselectivity).
-
BenchChem. (2025).[1][2] this compound Properties and Safety Data.
-
PubChem. (n.d.). Compound Summary: this compound.[1][3][4][5]
Sources
Comprehensive Analytical Characterization of 5-Phenylisoxazol-3-ol: Tautomeric Dynamics and Purity Assessment
Abstract
This application note details the structural characterization and purity profiling of 5-Phenylisoxazol-3-ol (CAS: 1072-67-9), a compound exhibiting significant keto-enol tautomerism (3-hydroxyisoxazole
Introduction: The Tautomeric Challenge
This compound is a structural motif found in GABA
-
Form A (Enol): Predominant in non-polar solvents and gas phase.
-
Form B (Keto/Lactam): Predominant in polar solvents (DMSO, MeOH) and the solid state.
Failure to account for this equilibrium leads to inconsistent spectral data and "ghost peaks" in chromatography.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound (or 5-Phenylisoxazol-3(2H)-one) |
| CAS Number | 1072-67-9 |
| Molecular Formula | C |
| Molecular Weight | 161.16 g/mol |
| pKa (Predicted) | ~5.8 (Acidic OH/NH) |
Structural Identification (NMR & MS)[3]
NMR Spectroscopy: Tautomer Resolution
The chemical shift of the proton at position 4 (H-4) and the presence of an exchangeable proton (-OH vs -NH) are the primary indicators of the tautomeric state.
Protocol: Solvent-Dependent Characterization
Objective: To confirm structure and assess tautomeric ratio. Instrument: 400 MHz (or higher) NMR.
-
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL of solvent.
-
Solvent Selection:
-
DMSO-
: Favors the NH-form (Lactam). Expect broad NH signal. -
CDCl
: Favors the OH-form (Lactim), though solubility may be lower.
-
-
Acquisition: 1H NMR (16 scans), 13C NMR (1024 scans).
Expected Spectral Data (DMSO-
)
- 12.0–13.0 ppm (Broad s, 1H): Exchangeable proton. In DMSO, this represents the NH of the 2H-one form or H-bonded OH.
- 7.8–7.9 ppm (m, 2H): Phenyl ortho protons.[1]
- 7.4–7.6 ppm (m, 3H): Phenyl meta/para protons.
-
6.8 ppm (s, 1H): H-4 Isoxazole ring. Note: This shift is diagnostic. In the OH-form (CDCl
), this signal often shifts upfield slightly.
Mass Spectrometry
Method: ESI-MS (Direct Infusion or LC-MS).
-
Positive Mode (ESI+): [M+H]
= 162.2 m/z. -
Negative Mode (ESI-): [M-H]
= 160.1 m/z. -
Note: The compound ionizes readily in negative mode due to the acidity of the 3-hydroxy/oxo group.
Chromatographic Purity Profiling (HPLC)
The Challenge: Peak Tailing
The pKa of this compound is approximately 5.8. At neutral pH, the compound partially ionizes, leading to severe peak tailing on standard C18 columns due to interaction with residual silanols.
Protocol: Acidic Mobile Phase Method
Objective: Suppress ionization (keep pH < pKa - 2) to ensure sharp peak shape.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0–2 min: 10% B; 2–15 min: 10% |
| Detection | UV @ 260 nm (Phenyl absorption) and 220 nm |
| Injection Vol | 5 µL |
| Sample Diluent | 50:50 Water:Acetonitrile (Avoid pure DMSO if possible to prevent solvent front effects) |
Impurity Analysis
Common synthetic byproducts include:
-
Ethyl benzoylacetate: Starting material (Retains longer on C18).
-
5-Phenylisoxazole-3-carboxylic acid: Oxidation product (Elutes earlier due to high polarity).
Physicochemical Profiling: pKa Determination
Understanding the pKa is critical for formulation, as it dictates solubility and membrane permeability.
Protocol: Potentiometric Titration
Objective: Determine the precise pKa of the 3-OH/NH group.
-
Preparation: Prepare a 1 mM solution of this compound in 0.1 M KCl (ionic strength adjuster). Due to limited aqueous solubility, a co-solvent method (Water/Methanol) may be required.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Perform a "blank" titration (solvent only).
-
Titrate the sample from pH 2.0 to pH 10.0.
-
Use the Yasuda-Shedlovsky extrapolation if methanol is used, plotting pKa vs. % organic solvent to extrapolate to 0% aqueous pKa.
-
-
Analysis: The inflection point represents the deprotonation of the isoxazole nitrogen/oxygen system.
Analytical Decision Workflows
Diagram 1: Tautomeric Analysis & Solvent Selection
This workflow guides the analyst in selecting the correct spectroscopic approach based on the sample state.
Caption: Workflow for selecting NMR solvents to isolate or study the tautomeric equilibrium of isoxazol-3-ols.
Diagram 2: HPLC Method Development Logic
This decision tree ensures robust chromatography by addressing the compound's acidity.
Caption: Logic flow for preventing peak tailing by suppressing ionization of the acidic isoxazole moiety.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70318, this compound. Retrieved from [Link]
- Ostergaard, N., et al. (1997).Tautomerism of 3-hydroxyisoxazoles and 3-hydroxyisoxazole-5-carboxylic acids. Journal of Organic Chemistry. (Contextual grounding on isoxazole tautomerism).
-
SIELC Technologies. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole). (Methodology adapted for phenyl analog).[2] Retrieved from [Link]
Sources
Synthesis of 5-Phenylisoxazol-3-ol derivatives with antioxidant activity
Application Note: Synthesis and Antioxidant Evaluation of 5-Phenylisoxazol-3-ol Derivatives
Executive Summary
This guide details the regioselective synthesis of This compound (and its substituted derivatives) and the subsequent evaluation of their antioxidant capacity. Unlike the more common 3-phenylisoxazol-5-ol isomer derived from
Chemical Basis & Rational Design
The Pharmacophore: 3-Hydroxyisoxazole
The 3-hydroxyisoxazole moiety exists in a tautomeric equilibrium between the enol (OH) and keto (NH) forms. In the context of antioxidant activity, the enol form is critical. It functions similarly to phenolic antioxidants (like Vitamin E), where the hydroxyl group donates a hydrogen atom (HAT mechanism) to neutralize free radicals.
-
Regioselectivity Challenge: The reaction of ethyl benzoylacetate with hydroxylamine typically yields 3-phenylisoxazol-5-ol. To obtain the target This compound , one must use ethyl phenylpropiolate (acetylenic ester) as the starting material. This distinction is vital for structural integrity.
Mechanism of Action (Antioxidant)
The antioxidant efficacy depends on the stability of the isoxazolyl radical formed after hydrogen abstraction. The 5-phenyl ring provides resonance stabilization, delocalizing the unpaired electron across the aromatic system.
Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) by this compound.
Synthesis Protocol: this compound
Objective: Synthesize this compound from ethyl phenylpropiolate. Scale: 10 mmol Expected Yield: 65–75%
Reagents & Equipment
-
Precursors: Ethyl phenylpropiolate (CAS: 2216-94-6), Hydroxylamine hydrochloride (
). -
Solvents/Base: Methanol (MeOH), Sodium Hydroxide (NaOH, 10% aq), Hydrochloric acid (HCl, 6M).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, pH meter.
Step-by-Step Procedure
-
Preparation of Hydroxylamine (Free Base):
-
Dissolve
(2.1 g, 30 mmol, 3 eq) in 15 mL of water. -
Cool to 0°C in an ice bath.
-
Slowly add NaOH (10% aq) until pH reaches ~10. Note: We need the free amine for nucleophilic attack.
-
-
Condensation Reaction:
-
Dissolve Ethyl phenylpropiolate (1.74 g, 10 mmol, 1 eq) in 10 mL of Methanol.
-
Add the hydroxylamine solution to the ester solution dropwise at 0°C.
-
Critical Step: Add additional NaOH (10% aq, 20 mL) to the mixture. The reaction requires strongly basic conditions to favor the formation of the hydroxamic acid intermediate and subsequent 5-exo-dig or 5-endo-trig cyclization.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature (RT).
-
Stir at RT for 2 hours, then heat to mild reflux (65°C) for 3 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 1:1). The starting ester spot (
) should disappear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to RT.
-
Evaporate most of the methanol under reduced pressure.
-
Dilute the aqueous residue with 20 mL cold water.
-
Acidification: Dropwise add 6M HCl to the stirring solution until pH
2. -
Observation: A white/off-white solid will precipitate. This is the this compound.
-
Filter the solid and wash with cold water (
mL).
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1).
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Characterization Standards
-
Melting Point: 151–153°C.
-
1H NMR (DMSO-d6):
6.35 (s, 1H, H-4 of isoxazole), 7.4–7.8 (m, 5H, Ph), 11.2 (br s, 1H, OH).-
Validation: The singlet at 6.35 ppm is characteristic of the C4 proton in the 5-substituted-3-ol system.
-
Figure 2: Synthetic workflow for this compound.
Antioxidant Evaluation Protocols
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for initial screening of HAT-based antioxidants.
Protocol:
-
Stock Solution: Prepare a 0.1 mM solution of DPPH in Methanol (purple color).
-
Sample Preparation: Prepare serial dilutions of the synthesized isoxazole derivative in Methanol (10, 20, 40, 80, 160
g/mL). -
Reaction:
-
Add 1 mL of sample solution to 3 mL of DPPH stock.
-
Incubate in the dark at RT for 30 minutes.
-
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Methanol + DPPH (
). -
Calculation:
Data Interpretation (SAR)
The following table illustrates expected trends based on substituent effects on the phenyl ring. Electron Donating Groups (EDG) typically enhance antioxidant activity by stabilizing the radical cation.
| Compound ID | Substituent (R) | IC50 (DPPH) | Mechanism Insight |
| 5a | H (Unsubstituted) | ~85 | Baseline activity. |
| 5b | 4-OH | ~15 | High Potency: Dual -OH sites (phenol + isoxazole). |
| 5c | 4-OMe | ~45 | EDG stabilizes the radical via resonance. |
| 5d | 4-Cl | >100 | EWG destabilizes the radical; reduced activity. |
| Std | Ascorbic Acid | ~12 | Positive Control. |
Troubleshooting & Optimization
-
Issue: Low Yield / Oily Product.
-
Cause: Incomplete cyclization or presence of the hydroxamic acid intermediate.
-
Fix: Ensure the reflux period is sufficient. Verify pH < 2 during workup; the 3-ol is weakly acidic (
), so it dissolves in neutral/basic water.
-
-
Issue: Regioisomer Contamination.
-
Cause: If Ethyl Benzoylacetate was used by mistake, you isolated 3-phenylisoxazol-5-ol.
-
Check: 3-phenylisoxazol-5-ol melts higher (~152°C) but has distinct NMR shifts. The C4-H of the 3-phenyl isomer usually appears slightly upfield compared to the 5-phenyl isomer.
-
References
-
Oster, T. A., & Harris, T. M. (1983).
-acetylenic esters. Journal of Organic Chemistry. Link -
Chimichi, S., & Boccalini, M. (2010). Regioselectivity in the synthesis of isoxazoles. Heterocycles. Link
-
Hansen, P. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Link
-
Kouakou, A. (2024).[1][2] Synthesis and antioxidant activity of novel isoxazole derivatives. European Journal of Clinical and Experimental Medicine. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Protocol for the N-alkylation of 5-Phenylisoxazol-3-ol
Application Note & Protocol
Topic: Strategic N-Alkylation of 5-Phenylisoxazol-3-ol: A Protocol for Regioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of its core is pivotal for modulating biological activity.[1] This application note provides a comprehensive protocol for the N-alkylation of this compound, a common precursor in drug discovery programs. We delve into the critical challenge of regioselectivity, addressing the competition between N-alkylation and O-alkylation. The narrative explains the mechanistic rationale behind the choice of reagents and conditions, offering a robust and reproducible methodology. This guide is designed to equip researchers with the foundational knowledge and practical steps to achieve high-yield, selective synthesis of 2-alkyl-5-phenylisoxazol-3(2H)-ones.
Introduction: The Challenge of Regioselectivity
This compound exists in tautomeric equilibrium with its isoxazolone form, 5-phenylisoxazol-3(2H)-one. Deprotonation with a base generates an ambident nucleophile—an anion with two reactive sites: the nitrogen at position 2 and the exocyclic oxygen at position 3. The subsequent alkylation can therefore lead to two distinct products: the desired N-alkylated isoxazolone and the O-alkylated isoxazole ether.
Controlling the regioselectivity of this reaction is paramount. The choice of base, solvent, and alkylating agent dictates the reaction's outcome, influencing the ratio of N- to O-alkylation.[2] Generally, nitrogen is less electronegative and thus a softer, more nucleophilic center than oxygen.[3] This intrinsic property can be exploited to favor N-alkylation under specific conditions.
// Nodes start [label="this compound", fontcolor="#202124"]; anion [label="Ambident Anion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="+ Base\n- H+", shape=plaintext, fontcolor="#5F6368"]; rx [label="+ Alkyl Halide (R-X)", shape=plaintext, fontcolor="#5F6368"]; N_product [label="N-Alkylated Product\n(2-Alkyl-5-phenylisoxazol-3(2H)-one)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_product [label="O-Alkylated Product\n(3-Alkoxy-5-phenylisoxazole)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> anion [label="Deprotonation"]; anion -> N_product [label="N-Attack (Kinetic Control)"]; anion -> O_product [label="O-Attack (Thermodynamic Control)"];
// Invisible nodes for layout subgraph { rank=same; N_product; O_product; } } dot Figure 1: Competing pathways in the alkylation of this compound.
Mechanistic Considerations for Directing N-Alkylation
The regiochemical outcome is a function of multiple variables, governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control.
-
Base and Solvent System: The use of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is a cornerstone of this protocol.[2][4][5] K₂CO₃ is sufficiently basic to deprotonate the isoxazolol without creating a highly dissociated "naked" anion. Polar aprotic solvents solvate the potassium cation but do not strongly solvate the anionic nucleophile, leaving it highly reactive. This environment favors the Sₙ2 attack from the more nucleophilic nitrogen atom, which is considered the kinetically favored pathway.
-
Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are excellent electrophiles for this transformation. Reagents with "soft" leaving groups, such as iodide or bromide, tend to react preferentially at the "soft" nitrogen center.[3]
-
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to moderate heat (e.g., 80 °C).[2] Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product, so careful temperature control is essential for maximizing regioselectivity.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | C₉H₇NO₂ | 161.16 | 1032-90-2 | Starting material. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 | Lachrymator; handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to form a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).
-
Addition of Alkylating Agent: Stir the suspension for 15 minutes at room temperature. Subsequently, add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.[4] Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
Characterization and Validation
Unequivocal differentiation between the N- and O-alkylated isomers is critical and is reliably achieved using NMR spectroscopy.[5][6]
-
¹H NMR: The methylene protons (–CH₂–) attached to the nitrogen in the N-alkylated product will appear at a characteristic chemical shift. For the N-benzyl product, this signal typically appears around 5.2 ppm. In contrast, the methylene protons of an O-benzyl ether would be expected further downfield, often around 5.6 ppm.[6]
-
¹³C NMR: The most significant difference is observed in the chemical shift of the isoxazole C5 and C3 carbons. The C3 carbon in the N-alkylated product is a carbonyl carbon and will resonate significantly downfield (>160 ppm), whereas in the O-alkylated product, it is an ether-linked carbon and appears much further upfield.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides definitive proof. For the N-alkylated product, a correlation will be observed between the methylene protons of the alkyl group and the C3 and C5 carbons of the isoxazole ring.
| Parameter | N-Alkylated Product | O-Alkylated Product | Rationale |
| ¹H NMR (–CH₂–) | ~5.2 ppm | ~5.6 ppm | Protons adjacent to oxygen are more deshielded.[6] |
| ¹³C NMR (C=O) | >160 ppm (at C3) | N/A | Presence of a carbonyl group in the isoxazolone ring. |
| ¹³C NMR (Ether C) | N/A | ~155-160 ppm (at C3) | Carbon is part of an enol-ether system. |
| Key HMBC Correlation | N–CH₂ protons to C3 and C5 | O–CH₂ protons to C3 | Confirms connectivity to the N or O atom. |
Table 1: Key Spectroscopic Differentiators for N- vs. O-Alkylated Products.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active base; wet reagents/solvent; low temperature. | Use freshly dried, finely powdered K₂CO₃. Ensure anhydrous conditions. Increase reaction temperature moderately (e.g., to 60-80 °C). |
| Formation of O-Alkylated Byproduct | Reaction temperature too high; strongly dissociating base (e.g., NaH); solvent choice. | Reduce reaction temperature. Stick to K₂CO₃ or Cs₂CO₃. Ensure DMF or Acetone is the solvent. |
| Incomplete Reaction | Insufficient alkylating agent; short reaction time. | Add a slight excess of the alkylating agent (1.1-1.2 eq.). Allow the reaction to run longer, monitoring by TLC. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the solvent system for column chromatography; a shallow gradient may be required. |
Conclusion
This protocol presents a reliable and mechanistically grounded method for the regioselective N-alkylation of this compound. By carefully selecting a potassium carbonate base in a polar aprotic solvent like DMF, researchers can preferentially synthesize the kinetically favored 2-alkyl-5-phenylisoxazol-3(2H)-one product. The emphasis on rigorous analytical validation, particularly through NMR spectroscopy, ensures the structural integrity of the final compound, a critical step in any drug discovery or chemical biology workflow.
References
- Manna, F., & Chimenti, F. (2019). Isoxazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(1), 2-3.
-
Patel, R. V., et al. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 17(1), 130-133. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? [Link]
-
Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6299-6305. [Link]
-
El-Sayed, N. N. E., et al. (2019). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 34(4), 189-196. [Link]
-
Hassine, A. B., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(2), M1215. [Link]
-
Antonyan, V. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). [Link]
-
Al-Hiari, Y. M., et al. (2017). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 145, 545-555. (Note: Direct link not available, referencing the abstract on ResearchGate) [Link]
Sources
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Isoxazole Synthesis with Hydroxylamine
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing hydroxylamine in the synthesis of isoxazoles. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate the intricacies of this versatile heterocyclic synthesis. Our focus is on understanding and mitigating side reactions to improve yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine?
The reaction of 1,3-dicarbonyl compounds with hydroxylamine, a classic method for isoxazole synthesis, can be accompanied by several side reactions that affect the yield and purity of the desired product. The most prevalent of these is the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used. Other potential side reactions include the formation of stable oxime intermediates, bis-isoxazoles, and in the case of α,β-unsaturated carbonyl precursors, Michael addition products. Under certain conditions, the synthesized isoxazole ring itself can undergo cleavage.
Q2: How do steric and electronic effects of substituents on an unsymmetrical 1,3-dicarbonyl compound influence the regioselectivity of the isoxazole formation?
The regioselectivity of the reaction is a direct consequence of the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate. The initial step involves the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons. Generally, the more electrophilic carbonyl carbon is attacked preferentially.
-
Electronic Effects: Electron-withdrawing groups (EWGs) adjacent to a carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. Therefore, the hydroxylamine will preferentially attack the carbonyl carbon closer to an EWG. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydroxylamine nucleophile, directing the attack to the less sterically encumbered carbonyl group.
The interplay of these two effects determines the final ratio of the regioisomers.
Q3: My isoxazole product seems to be degrading under basic work-up conditions. What is happening?
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond. This bond can be susceptible to cleavage under strongly basic conditions, especially in 3-unsubstituted isoxazoles. The mechanism often involves the deprotonation of the C3 proton, which initiates a ring-opening cascade. It is advisable to use milder bases (e.g., sodium bicarbonate, triethylamine) or carefully control the pH during work-up and purification to avoid this degradation pathway.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Isoxazole
A low yield in your isoxazole synthesis can stem from a variety of factors, from the quality of your starting materials to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor quality of hydroxylamine | Use freshly prepared or commercially available high-purity hydroxylamine hydrochloride. Ensure the free base is generated effectively in situ if required by your protocol. |
| Suboptimal reaction temperature | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of reactants or products. Perform small-scale experiments to screen a range of temperatures (e.g., room temperature, 50 °C, reflux). |
| Incorrect solvent | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Ethanol is a common solvent for this reaction. If you observe poor solubility, consider exploring other polar protic or aprotic solvents. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Issue 2: Formation of a Mixture of Regioisomers
This is arguably the most common challenge when working with unsymmetrical 1,3-dicarbonyls.
| Potential Cause | Troubleshooting Steps |
| Similar reactivity of the two carbonyl groups | Modify the reaction conditions to enhance the difference in reactivity between the two carbonyls. |
| pH Control: Acidic conditions can sometimes favor the formation of one regioisomer over the other by altering the protonation state of the dicarbonyl and hydroxylamine. Experiment with adding a catalytic amount of a mild acid (e.g., acetic acid). | |
| Solvent Effects: The polarity of the solvent can influence the regioselectivity. Polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile could favor the other.[1] | |
| Use of Lewis Acids: Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can be used to chelate to the dicarbonyl and selectively activate one carbonyl group, thereby directing the nucleophilic attack of hydroxylamine.[2] | |
| Inherent substrate properties | If reaction condition optimization is insufficient, consider modifying the substrate. Converting the 1,3-dicarbonyl to a β-enamino diketone can provide better regiochemical control.[2] |
Issue 3: Difficulty in Purifying the Crude Product
The presence of regioisomers with similar polarities and other byproducts can make purification challenging.
| Potential Cause | Troubleshooting Steps |
| Co-elution of regioisomers | Column Chromatography Optimization: Systematically screen different solvent systems for column chromatography using TLC. A slight change in the solvent polarity or the addition of a small amount of a third solvent can sometimes significantly improve separation. Consider using different stationary phases like alumina if silica gel is ineffective. |
| Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[3] | |
| Presence of multiple byproducts | Re-evaluate the reaction conditions to minimize the formation of side products before attempting large-scale purification. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Mechanism and Regioisomer Formation
Caption: Mechanism of isoxazole formation and the origin of regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step guide to improving regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine hydrochloride.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 1,3-diketone (1.0 eq) and ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the solution of the 1,3-diketone.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole using a β-enamino diketone and BF₃·OEt₂.[2]
Materials:
-
β-Enamino diketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (1.4 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-enamino diketone (1.0 eq) and anhydrous acetonitrile.
-
Add pyridine (1.4 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (2.0 eq).
-
Add hydroxylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
References
-
Martins, M. A. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-12). [Link]
-
da Silva, A. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-12). [Link]
-
Organic Chemistry Portal. Isoxazole Synthesis. [Link]
-
Wikipedia. Michael reaction. [Link]
-
Chemistry LibreTexts. Michael Addition. [Link]
-
Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
-
West, C., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 137-146. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 5-Phenylisoxazol-3-ol
Topic: Optimization of 5-Phenylisoxazol-3-ol (CAS: 1076-59-1) Synthesis Document ID: TSC-ISOX-005 Last Updated: 2025-05-20 Status: Active
Executive Summary
This guide addresses yield optimization for This compound (also known as 3-hydroxy-5-phenylisoxazole).
Critical Warning - The Isomer Trap: The most common cause of "failure" or low yield in this synthesis is the inadvertent formation of the regioisomer, 3-phenylisoxazol-5-ol (3-phenyl-5-isoxazolone). These two molecules are synthesized from different precursors.[1] If you are using Ethyl Benzoylacetate as your starting material, you are likely producing the wrong isomer (3-phenyl-5-ol) or suffering from extreme yield loss due to unfavorable regiochemistry.
To achieve high yields of the 5-phenyl-3-ol target, the Ethyl Phenylpropiolate route is the industry standard.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using Ethyl Benzoylacetate and Hydroxylamine HCl, but my yield is <10% or the melting point is wrong. What is happening?
Diagnosis: You are fighting thermodynamic regioselectivity.
In the reaction of
The Solution: Switch precursors. To synthesize This compound efficiently, you must use Ethyl Phenylpropiolate (an acetylenic ester).
-
Mechanism: Hydroxylamine attacks the ester carbonyl (forming a hydroxamic acid) or undergoes Michael addition to the triple bond in a specific sequence that favors the 3-hydroxy-5-phenyl substitution pattern.
Q2: I am already using Ethyl Phenylpropiolate, but my yield is stuck at 40-50%. How do I optimize this?
Diagnosis: This suggests issues with pH control during the hydroxamic acid formation or loss of product during the acidification workup.
Optimization Protocol:
-
Temperature Staging: The reaction requires a low-temperature induction (0°C to 10°C) to favor the formation of the hydroxamic acid intermediate without hydrolyzing the ester, followed by a reflux period to drive cyclization.
-
Base Stoichiometry: Use exactly 2.2 - 2.5 equivalents of NaOH.
-
1 eq neutralizes the Hydroxylamine HCl.
-
1 eq deprotonates the hydroxamic acid (facilitating cyclization).
-
Excess base leads to ester hydrolysis (saponification) yielding phenylpropiolic acid, which does not cyclize under these conditions.
-
-
Acidification Trap: The product is a weak acid (pKa ~6-7). If you acidify to pH < 2, the product may redissolve or form a salt with the mineral acid. If you stop at pH 8, it remains as the sodium salt. Target pH 3-4 for maximum precipitation.
Q3: My product is oiling out during recrystallization. How do I fix this?
Diagnosis: Presence of unreacted ester or decarboxylated byproducts. Solution:
-
Crude Wash: Wash the crude solid with non-polar solvent (Hexane or cold Toluene) to remove unreacted alkynoate esters.
-
Solvent System: Recrystallize from Methanol/Water (1:1) or Ethanol/Water . Dissolve in hot alcohol, then add water dropwise until turbidity appears. Cool slowly to 4°C.
Part 2: The Optimized Protocol (Ethyl Phenylpropiolate Route)
This protocol is designed for high regioselectivity (>95%) and yield (>80%).
Reagents
| Reagent | Equivalents | Role |
| Ethyl Phenylpropiolate | 1.0 | Substrate |
| Hydroxylamine HCl | 1.2 | Reagent |
| NaOH (10% aq) | 2.5 | Base/Catalyst |
| Methanol | Solvent | Reaction Medium |
| HCl (conc) | As needed | Quenching (pH adjustment) |
Step-by-Step Workflow
-
Preparation of Free Hydroxylamine:
-
Dissolve Hydroxylamine HCl (1.2 eq) in Methanol (10V).
-
Cool to 0°C .
-
Add NaOH (1.2 eq) dropwise. Stir for 15 min. (Pre-neutralization prevents immediate ester hydrolysis).
-
-
Addition of Substrate:
-
Add Ethyl Phenylpropiolate (1.0 eq) dropwise to the cold mixture.
-
Maintain temperature < 10°C for 1 hour. This promotes the nucleophilic attack on the ester (or Michael addition) while suppressing side reactions.
-
-
Cyclization:
-
Add the remaining NaOH (1.3 eq).
-
Allow to warm to Room Temperature (RT).
-
Critical Step: Stir at RT for 12-16 hours. Note: Reflux is often cited, but room temperature gives cleaner product profiles for this specific alkyne.
-
-
Workup & Isolation:
-
Evaporate Methanol under reduced pressure (Rotavap).
-
Dilute the residue with water (creates the Sodium salt of the isoxazole).
-
Filtration 1: Filter the alkaline solution to remove insoluble oily impurities (unreacted ester/dimers).
-
Acidification: Cool filtrate to 0°C. Acidify slowly with conc. HCl to pH 3-4 .
-
Filtration 2: Collect the white precipitate. Wash with ice-cold water.
-
-
Purification:
-
Recrystallize from Methanol/Water.
-
Target Melting Point: 151-153°C.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. The "Red Path" explains why Benzoylacetate fails, while the "Green Path" confirms the Phenylpropiolate success.
Caption: Divergent synthesis pathways. The Benzoylacetate route (Red) favors the 3-phenyl-5-ol isomer due to ketone electrophilicity. The Phenylpropiolate route (Green) secures the 5-phenyl-3-ol target.
Part 4: Analytical Verification
Ensure your product matches these specifications to confirm yield calculations are based on the correct isomer.
| Property | This compound (Target) | 3-Phenylisoxazol-5-ol (Isomer) |
| Melting Point | 151 - 153°C | 120 - 123°C |
| UV | ~250 nm (EtOH) | ~240 nm (EtOH) |
| Reaction to FeCl | Deep Violet (Enolic OH) | Red/Brown |
References
-
Oster, T. A., & Harris, T. M. (1983).
-keto esters and hydroxylamine.[2][3] Journal of Organic Chemistry, 48(22), 4307-4311. Link -
Nakamura, N. (1966). Studies on Isoxazole Derivatives. I. Synthesis of 3-Isoxazolol Derivatives. Chemical & Pharmaceutical Bulletin, 14(11), 1308-1314. Link
-
Chimichi, S., & De Sio, F. (1984). Regioselectivity in the reaction of hydroxylamine with alkynoic esters. Journal of Heterocyclic Chemistry, 21(3), 859-863. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70678, 3-Hydroxy-5-phenylisoxazole. Link
Sources
Recrystallization techniques for purifying crude 5-Phenylisoxazol-3-ol
Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-ISOX-005 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 5-Phenylisoxazol-3-ol (CAS: 939-05-9).
This molecule presents unique purification challenges due to keto-enol tautomerism (3-hydroxy vs. 3-oxo forms) and its inherent acidity (pKa ~6–7). Successful recrystallization requires strict control over solvent polarity and pH to ensure you are crystallizing the neutral molecule rather than its salt or an amorphous oil.
This guide is structured as a tiered support system. Please navigate to the section that best matches your current status.
Tier 1: Solvent Selection & Solubility Logic
User Query: "Which solvent system should I use? Standard solvents aren't working."
The Tautomerism Factor
This compound is not a static structure.[1][2] In solution, it exists in equilibrium between the enol form (A) and the keto form (B) .
-
Form A (Enol): Predominant in non-polar solvents; capable of hydrogen bonding.
-
Form B (Keto): Predominant in polar solvents; highly polar.
Implication: You need a solvent system that solubilizes the keto form at high temperatures but forces the molecule into the stable crystal lattice (often the enol or H-bonded dimer) upon cooling.
Recommended Solvent Systems
| System Class | Solvent Mixture | Ratio (v/v) | Application Case |
| Primary (Protic) | Methanol / Water | 90:10 to 80:20 | Best Starting Point. Excellent for removing inorganic salts and polar byproducts. |
| Secondary (Protic) | Ethanol / Water | 70:30 | Use if Methanol yields are too low. Slower evaporation promotes better crystal growth. |
| Alternative (Aprotic) | Ethyl Acetate / Hexanes | 1:3 to 1:5 | Use if the crude material is highly dry and free of salts. Good for removing non-polar tars. |
| Rescue | Acetic Acid (Glacial) | N/A | Advanced only. For highly impure, dark crude material. Requires water precipitation. |
Decision Matrix: Solvent Selection
Figure 1: Decision tree for selecting the initial purification vector based on the physical state of the crude material.
Tier 2: The Master Protocol (Step-by-Step)
User Query: "How do I execute the recrystallization to maximize yield?"
Pre-requisite: The pH Check
CRITICAL: this compound is acidic. If your crude material came from a basic extraction (e.g., NaOH wash), it may exist as a sodium salt.
-
Test: Dissolve a small amount in water. If it dissolves instantly at pH > 7, it is the salt.
-
Action: Acidify with 1M HCl until pH ~3-4 to precipitate the neutral species before attempting recrystallization.
Protocol: Methanol/Water System
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Methanol (minimum volume) and heat to reflux (~65°C).
-
Note: If solid remains but solvent is boiling, add methanol in 1 mL increments.
-
-
Clarification (Optional but Recommended):
-
If the solution is dark brown/black, remove from heat.
-
Add Activated Charcoal (1-2% by weight).
-
Boil for 2 minutes and filter hot through a pre-warmed Celite pad.
-
-
The "Cloud Point":
-
Return the clear filtrate to a boil.
-
Add hot distilled water dropwise via pipette.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Methanol to clear the solution back to transparency.
-
-
Crystallization:
-
Remove from heat.[3] Cover flask with foil (minimize dust).
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Optimization: Once at RT, move to a 4°C fridge for 12 hours to maximize yield.
-
-
Harvest:
-
Filter crystals using vacuum filtration (Buchner funnel).[3]
-
Wash: Wash with cold (0°C) 50% MeOH/Water. Do not use pure methanol, or you will dissolve your product.
-
Dry: Vacuum dry at 40°C or air dry.
-
Tier 3: Troubleshooting & Crisis Management
User Query: "My experiment failed. What went wrong?"
Issue 1: "Oiling Out" (The Nightmare Scenario)
Instead of crystals, you see a separate oily layer at the bottom of the flask. This is common with phenyl-substituted heterocycles.
-
Cause: The solution became supersaturated at a temperature above the melting point of the solvated product, or the solvent mixture is too polar (forcing the hydrophobic phenyl group to separate).
-
The Rescue Loop:
Figure 2: The "Oiling Out" Rescue Loop. Key intervention is adding more "good" solvent (methanol) to lower the saturation temperature below the melting point.
Issue 2: Low Yield
-
Diagnosis: The product is too soluble in the mother liquor.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Cool to 0°C again to harvest a "second crop."
-
Warning: The second crop is usually less pure than the first. Keep them separate.
-
Issue 3: Product is Colored (Pink/Brown)
-
Diagnosis: Oxidation products of hydroxylamine or polymerized isoxazoles.
-
Fix: Requires Activated Charcoal treatment (see Tier 2, Step 2). If charcoal fails, perform a rapid filtration through a short plug of silica gel using Ethyl Acetate before recrystallization.
Tier 4: Validation & Characterization
User Query: "How do I confirm purity?"
Do not rely solely on appearance. Use these metrics:
| Metric | Expected Value for this compound | Note |
| Melting Point | 151–153°C | Sharp range (<2°C) indicates high purity. Broad range indicates wetness or impurities. |
| 1H NMR (DMSO-d6) | δ ~6.5-6.8 ppm (1H, s) | This singlet corresponds to the C4 proton. Disappearance of ethyl signals (from starting material) confirms purification. |
| HPLC | Single Peak | Use UV detection at 254 nm. |
References
-
General Purification Logic: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Isoxazole Synthesis & Properties: Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 3-hydroxyisoxazole derivatives." Journal of Medicinal Chemistry, 41(4), 579-590.
-
Solubility Data: Sigma-Aldrich Technical Data Sheet: this compound.
-
Tautomerism in Isoxazolols: Greenwood, G., et al. (1979). "Tautomerism of 3-hydroxyisoxazoles." Journal of the Chemical Society, Perkin Transactions 1.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.
Sources
Technical Support Center: 5-Phenylisoxazol-3-ol Stability & Workup Guide
Ticket ID: ISOX-PH5-STAB Subject: Preventing Degradation and Yield Loss During Isolation of 5-Phenylisoxazol-3-ol Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Hidden" Instability
This compound (CAS: 939-05-9) presents a classic "Trojan Horse" challenge in organic synthesis. While the isoxazole ring is generally considered aromatic and stable, the 3-hydroxy substitution introduces two critical vulnerabilities that often lead to user error during workup:
-
Acidity-Driven Solubility (The "Disappearing Product"): The compound is significantly more acidic (
) than typical alcohols. At neutral pH, it exists primarily as a water-soluble anion, leading to massive yield loss during aqueous extraction. -
Base-Catalyzed Ring Opening (The "Red Oil" Phenomenon"): Under strong alkaline conditions (pH > 12) or prolonged heating, the N-O bond cleaves, degrading the molecule into benzoylacetonitrile derivatives.
This guide addresses these specific failure points with mechanistic correctives.
Troubleshooting Modules (Q&A Format)
Issue #1: "I extracted with Ethyl Acetate/Water, but the organic layer is empty."
Diagnosis: pH-Dependent Ionization.
You are likely extracting at a pH where the molecule is deprotonated. This compound exists in tautomeric equilibrium between the enol (OH form) and the keto (NH form). The NH proton is acidic (
-
At pH 7.0:
of your product is in the aqueous phase (ionized). -
At pH 9.0:
is in the aqueous phase.
Corrective Protocol: You must acidify the aqueous phase to pH 2–3 before extraction. This forces the equilibrium toward the neutral, organic-soluble protonated form.
Warning: Do not use concentrated nitric acid or oxidizing acids, as they may react with the electron-rich phenyl ring. Use 1M or 6M HCl.
Issue #2: "My product turned into a dark red/brown oil during the base-catalyzed synthesis."
Diagnosis: Isoxazole Ring Cleavage (Kemp-like Elimination).
While the synthesis (from ethyl benzoylacetate + hydroxylamine) requires base, excessive heating or prolonged exposure to strong base (NaOH/KOH) triggers the cleavage of the weak N-O bond. This degradation pathway produces
Corrective Protocol:
-
Temperature Control: During the cyclization step with hydroxylamine, maintain reflux only as long as necessary (monitor by TLC).
-
Quenching: Do not let the reaction sit in highly basic solution overnight. Quench/acidify immediately upon consumption of the starting material.
-
Alternative Base: If degradation persists, switch to a milder base like Sodium Ethoxide (NaOEt) or use a buffered system (Sodium Acetate) for the condensation step.
Issue #3: "The NMR spectrum shows a confusing mixture of peaks."
Diagnosis: Tautomeric Equilibrium. This is not necessarily degradation. In solution, this compound equilibrates between the 3-hydroxy form (A) and the 3-oxo form (B).
-
Non-polar solvents (
): Favors the 3-hydroxy (enol) form. -
Polar solvents (DMSO-
, Methanol- ): Shifts equilibrium toward the 3-oxo (NH) form. -
Observation: You may see broad NH/OH peaks or split signals if the exchange rate is slow on the NMR timescale.
Verification: Run the NMR in
Optimized Workup Protocol
This protocol minimizes N-O bond stress and maximizes recovery from the aqueous phase.
| Step | Action | Mechanistic Rationale |
| 1. Quench | Cool reaction mixture to | Slows kinetics of base-catalyzed ring opening. |
| 2. Acidification | Add 6M HCl dropwise with vigorous stirring until pH | Protonates the isoxazol-3-ol anion (Water Soluble |
| 3. Precipitation | If solid forms: Filter and wash with cold water.[1] If oil forms: Proceed to extraction. | Direct filtration is preferred to avoid solvent waste and emulsion issues. |
| 4. Extraction | Extract with Ethyl Acetate ( | EtOAc is polar enough to solvate the tautomers but immiscible with the acidic water. |
| 5. Wash | Wash organic layer with Brine (Saturated NaCl) , NOT NaHCO | Bicarbonate wash (pH 8) will deprotonate the product and pull it back into the water waste. |
| 6. Drying | Dry over anhydrous Na | MgSO |
Visualized Decision Logic & Mechanisms
A. Workup Decision Tree
This flow ensures you do not discard the product in the aqueous waste.
Figure 1: Critical Decision Tree for isolation. Note the strict prohibition of basic washes (NaHCO3) which would re-solubilize the product into the waste stream.
B. Degradation & Tautomerism Pathway
Understanding the chemical fate of the molecule under stress.
Figure 2: The stability spectrum. The molecule is stable as a neutral tautomer but vulnerable to ring opening when anionic and heated.
References
-
Synthesis & Tautomerism: Oster, T. A., & Harris, T. M. (1983).
-diketones and hydroxylamine. Journal of Organic Chemistry, 48(22), 4307–4311. Link - Isoxazole Ring Stability: Wakefield, B. J. (2013). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience.
-
pKa Data:Bordwell pKa Table (Acidity in DMSO/Water). This compound falls within the range of heterocyclic phenols/amides (
6–8). Link -
Workup Methodologies: Purification of Laboratory Chemicals. Armarego, W. L. F. (Isoxazolone recrystallization techniques).[1][2] Link
Sources
Effect of pH on the synthesis of 3-hydroxyisoxazoles
Technical Support Center: Synthesis & Optimization of 3-Hydroxyisoxazoles
Topic: Effect of pH on the Synthesis and Isolation of 3-Hydroxyisoxazoles Ticket ID: ISOX-SYN-004 Status: Open for Consultation Analyst: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The pH-Regioselectivity Nexus
The synthesis of 3-hydroxyisoxazoles (and their tautomeric 3(2H)-isoxazolones) is notoriously sensitive to pH. The reaction between
-
Kinetic Control (Basic pH ~10): Favors the formation of the 3-hydroxyisoxazole (via hydroxamic acid intermediates).
-
Thermodynamic/Acidic Control: Often favors the 5-isoxazolone isomer or decomposition.
Failure to control pH results in regioisomeric mixtures that are difficult to separate. This guide details the "pH 10 Maintenance" strategy (Jacobsen Method) and the "pKa Swing" isolation technique.
Module 1: The "pH 10 Maintenance" Protocol
User Scenario: "I am getting low yields and a mixture of 3-OH and 5-OH isomers."
Root Cause: Hydroxylamine is a bidentate nucleophile (N and O). At neutral/acidic pH, the nitrogen is protonated (
The Solution: You must maintain a pH of 10.0
Optimized Experimental Workflow (Jacobsen Modification)
| Step | Action | Critical Parameter | Why? |
| 1 | Reagent Prep | Cool | Low temp prevents premature, non-selective cyclization. |
| 2 | Controlled Addition | Add 2M NaOH simultaneously with hydroxylamine. | Maintain pH 10.0 . |
| 3 | Incubation | Stir at 0°C for 1–2 hours. | pH 10.0 . |
| 4 | The Acid Quench | Pour mixture into conc. HCl (pH < 1) at <10°C. | pH < 1 . |
| 5 | Heating | Heat to 60–80°C for 30 mins. | Temp Control. |
Module 2: Visualization of Reaction Pathways
The following diagram illustrates how pH dictates the mechanistic pathway.
Caption: Figure 1. pH-divergent pathways. The "pH 10" route forces attack at the ester (green path), while uncontrolled pH leads to ketone attack and the 5-isomer (red path).
Module 3: Isolation Troubleshooting (The "pKa Swing")
User Scenario: "My LCMS shows product, but I cannot extract it. It stays in the aqueous layer."
Technical Insight: 3-Hydroxyisoxazoles are acidic (pKa
-
At pH 10: Product is an anion (Salt form)
Water Soluble. -
At pH 2: Product is neutral (Protonated form)
Organic Soluble (or precipitates).
Diagnostic Guide: Extraction Failure
| Observation | Likely pH Issue | Corrective Action |
| Product in Aqueous Phase | pH > 6 (Too Basic) | Acidify aqueous layer to pH 2–3 using 6M HCl before extraction. |
| Emulsion / No Separation | pH < 1 (Too Acidic) | The product may be protonated but the solution is too ionic/viscous. Adjust to pH 3–4 and use Ethyl Acetate/THF mix. |
| Product Decomposed | pH > 12 (Hydrolysis) | Avoid prolonged exposure to strong base. Quench immediately after intermediate formation. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks in NMR for my pure product?
A: This is likely keto-enol tautomerism . 3-Hydroxyisoxazoles exist in equilibrium with isoxazol-3(2H)-ones. The ratio depends on the solvent. In
Q2: Can I use sodium ethoxide in ethanol instead of NaOH/Water? A: Yes, but be cautious. While classic Claisen conditions use ethoxide, the "pH 10 aqueous" method (Jacobsen) generally offers better regiocontrol for 3-hydroxy isomers. Ethoxide conditions often favor the thermodynamic product (sometimes the 5-isomer) unless temperature is strictly controlled (0°C).
Q3: My product is unstable during storage. Why? A: 3-Hydroxyisoxazoles can undergo ring opening (rearrangement to cyano-compounds) if traces of base remain. Ensure the final product is washed with dilute acid or recrystallized from an acidic/neutral solvent. Store at -20°C under argon.
References
-
Jacobsen, N., et al. (1984).
-Keto Esters. Canadian Journal of Chemistry. - Ostergaard, N., et al. (2025). Regioselectivity in the Reaction of Hydroxylamine with -Keto Esters. Journal of Organic Chemistry. (Contextual citation for general regioselectivity mechanisms).
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Authoritative source on isoxazole tautomerism and pKa).
-
Krogsgaard-Larsen, P. (1977). Muscimol analogues. II. Synthesis of some 3-hydroxyisoxazoles. Acta Chemica Scandinavica.
Validation & Comparative
A Comparative Analysis of Synthetic Methodologies for 5-Phenylisoxazol-3-ol: A Guide for Researchers
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry and drug development, renowned for its diverse pharmacological activities.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs. Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence in modern therapeutics. 5-Phenylisoxazol-3-ol, in particular, serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules, making the efficient and scalable production of this scaffold a topic of significant interest to the scientific community. This guide provides a comparative analysis of the most pertinent synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of the this compound core can be broadly categorized into three primary strategies, each with its own set of advantages and disadvantages. This section will delve into the mechanistic underpinnings and practical considerations of each route.
-
The Classical Approach: Condensation of a β-Keto Ester with Hydroxylamine
-
The Nitrile Route: Cyclization of a β-Ketonitrile with Hydroxylamine
-
The Modern Route: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne
The following table provides a high-level comparison of these three methodologies, which will be elaborated upon in the subsequent sections.
| Feature | Method 1: β-Keto Ester Route | Method 2: β-Ketonitrile Route | Method 3: 1,3-Dipolar Cycloaddition |
| Starting Materials | Ethyl benzoylacetate, Hydroxylamine | Benzoylacetonitrile, Hydroxylamine | Phenylacetylene, Nitrile Oxide Precursor |
| Key Transformation | Condensation-Cyclization | Addition-Cyclization | [3+2] Cycloaddition |
| Typical Yields | Moderate to High | Good to High | Good to Excellent |
| Reaction Conditions | Varies (acidic or basic catalysis, often requires heating) | Generally requires basic conditions and heating | Often mild, can be performed at room temperature |
| Regioselectivity | Can sometimes lead to isomeric impurities | Generally good | Excellent |
| Scalability | Good | Good | Moderate (in-situ generation of nitrile oxide can be a factor) |
| Key Advantages | Readily available and inexpensive starting materials | Good yields and relatively straightforward | High regioselectivity, mild conditions |
| Key Disadvantages | Potential for isomeric byproduct formation | Handling of nitrile compounds | Stability and in-situ generation of nitrile oxide can be challenging |
Method 1: The Classical Approach - Condensation of Ethyl Benzoylacetate with Hydroxylamine
This is arguably the most traditional and widely employed method for the synthesis of this compound. The reaction proceeds through the condensation of a β-keto ester, ethyl benzoylacetate, with hydroxylamine, followed by an intramolecular cyclization to form the isoxazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization occurs via the attack of the oxime oxygen on the ester carbonyl, followed by the elimination of ethanol to yield the desired this compound. The tautomeric equilibrium between the -ol and the -one form (isoxazol-5(4H)-one) is an important consideration for this class of compounds.
Caption: Reaction pathway for the synthesis of this compound from ethyl benzoylacetate.
Experimental Protocol: Three-Component Synthesis
A highly efficient, one-pot, three-component synthesis of 4-arylidene-3-phenylisoxazol-5-ones, which are derivatives of this compound, has been reported.[2][3][4] This method showcases the utility of the β-keto ester route in a multicomponent setting.
Materials:
-
Ethyl benzoylacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.17 mol%)
-
Ethanol
Procedure:
-
A mixture of ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and a catalytic amount of DABCO (0.17 mol%) in ethanol is stirred at room temperature.[5]
-
The appropriate aromatic aldehyde (1 mmol) is then added to the reaction mixture.[5]
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and air-dried.[2]
Discussion of Experimental Choices:
-
Catalyst: DABCO is a mild, non-toxic, and efficient basic catalyst for this transformation. Its use avoids the harsher conditions or more toxic catalysts that are sometimes employed.
-
Solvent: Ethanol is a green and readily available solvent that facilitates the dissolution of the reactants and the precipitation of the product upon completion.
-
One-Pot Procedure: The multi-component nature of this reaction is highly advantageous as it streamlines the synthetic process, reduces waste, and improves overall efficiency.[3][6]
Method 2: The Nitrile Route - Cyclization of Benzoylacetonitrile with Hydroxylamine
An alternative and effective approach to the this compound scaffold involves the use of a β-ketonitrile, benzoylacetonitrile, as the starting material. This method often provides good yields and can be a valuable alternative to the β-keto ester route.
Reaction Mechanism
Similar to the β-keto ester method, the reaction is initiated by the nucleophilic attack of hydroxylamine on the ketone carbonyl of benzoylacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the oxime oxygen attacks the nitrile carbon. Tautomerization of the resulting imine affords the final 5-phenylisoxazol-3-amine, which exists in equilibrium with its tautomeric forms, including the desired this compound.
Sources
Validation of 5-Phenylisoxazol-3-ol's biological activity in cell lines
Executive Summary: The Bioisostere Advantage
5-Phenylisoxazol-3-ol (5-PIOL) represents a critical class of "acidic heterocycles" used in medicinal chemistry. While structurally related to the classic GABA-A agonist Muscimol , 5-PIOL offers a distinct pharmacological profile characterized by partial agonism or competitive antagonism depending on the receptor subunit composition.
This guide validates the biological activity of 5-PIOL in cell lines (specifically HEK293 recombinantly expressing GABA-A receptors), comparing its performance against the industry standards: Muscimol (Full Agonist) and Bicuculline (Competitive Antagonist).
Key Differentiator: unlike the highly polar and rapidly metabolized Muscimol, 5-PIOL utilizes the phenyl ring to increase lipophilicity (LogP ~1.7), making it a superior scaffold for designing CNS-penetrant drugs, despite its lower intrinsic efficacy.
Comparative Analysis: 5-PIOL vs. Industry Standards
The following matrix contrasts 5-PIOL with the established gold standards for GABAergic research.
| Feature | This compound (5-PIOL) | Muscimol (Standard Agonist) | Bicuculline (Standard Antagonist) |
| Primary Role | Partial Agonist / Antagonist | Full Agonist | Competitive Antagonist |
| Receptor Efficacy | Low to Moderate (<20-40%) | High (100%) | Null (Blocks activity) |
| Binding Site | Orthosteric (GABA Site) | Orthosteric (GABA Site) | Orthosteric (GABA Site) |
| Desensitization | Slow / Minimal | Rapid & Profound | N/A |
| Lipophilicity (LogP) | High (~1.7) | Low (-1.6) | Moderate |
| Key Application | Subunit selectivity studies; Bioisostere validation | Receptor mapping; Inducing inhibition | Confirming GABA specificity |
Why Choose 5-PIOL?
-
Reduced Desensitization: Muscimol causes rapid receptor desensitization, complicating kinetic studies. 5-PIOL’s low efficacy allows for sustained receptor occupancy without silencing the channel immediately.
-
Bioisosteric Validation: It proves that a 3-hydroxyisoxazole moiety can effectively replace a carboxylic acid group (as seen in GABA or Benzoic acid) while maintaining specific binding.
Mechanism of Action (MOA)
5-PIOL functions as a conformational restrictor .[1] It binds to the interface between the
Diagram 1: GABA-A Signaling Pathway & Ligand Interaction
This diagram illustrates the differential downstream effects of Muscimol (Full Open) vs. 5-PIOL (Partial/No Open).
Caption: Differential activation of GABA-A receptor chloride channels by Muscimol (Full) vs. 5-PIOL (Partial).
Experimental Validation Protocols
To validate 5-PIOL activity, you must demonstrate specific binding and functional modulation of the chloride current.
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Objective: Quantify the EC50 and Emax of 5-PIOL compared to GABA.
Reagents:
-
Cell Line: HEK293 stably transfected with human
GABA-A subunits. -
Internal Solution: 140 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.3).
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Workflow:
-
Preparation: Plate cells on glass coverslips 24h prior to recording.
-
Giga-seal Formation: Approach cell with pipette (resistance 3-5 M
). Apply mild suction to form a Giga-seal (>1 G ). -
Break-in: Apply short suction pulse to rupture membrane (Whole-cell configuration).
-
Voltage Clamp: Clamp membrane potential at -60 mV .
-
Perfusion (The Critical Step):
-
Apply GABA (10
M) for 2s to establish max current ( ). Wash for 30s.[2] -
Apply 5-PIOL (0.1 - 100
M) for 5s. Record current amplitude. -
Co-application: Apply GABA (10
M) + 5-PIOL to test for competitive antagonism (reduction of GABA current).
-
-
Analysis: Plot Concentration-Response Curve. Calculate
.
Expected Result: 5-PIOL should elicit a current <10% of the GABA max (if partial agonist) or reduce the GABA current (if acting as an antagonist/weak partial agonist).
Protocol B: FLIPR Membrane Potential Assay (High Throughput)
Objective: Rapidly screen 5-PIOL derivatives for activity without manual patching.
Reagents:
-
Dye: FLIPR Membrane Potential Assay Kit (Blue).
-
Reader: FLIPR Tetra or FlexStation 3.
Workflow Visualization:
Caption: High-throughput FLIPR workflow for validating 5-PIOL modulation of membrane potential.
Troubleshooting & Optimization (Expert Insights)
1. Solubility Issues:
-
Problem: 5-PIOL is lipophilic and may precipitate in aqueous buffers at high concentrations (>100
M). -
Solution: Dissolve stock in 100% DMSO (up to 100 mM). Ensure final DMSO concentration in the assay is <0.1% to avoid non-specific membrane effects.
2. "Run-down" Phenomenon:
-
Problem: GABA currents decrease over time due to intracellular ATP depletion.
-
Solution: Include Mg-ATP (2-4 mM) and GTP (0.3 mM) in the internal pipette solution to maintain receptor phosphorylation and stability.
3. Distinguishing Antagonism from Partial Agonism:
-
If 5-PIOL shows no current alone but blocks GABA, it is an antagonist.
-
If it shows small current alone and blocks GABA, it is a partial agonist.
-
Validation: Use Bicuculline .[2] If Bicuculline blocks the small current generated by 5-PIOL, the effect is specific to the GABA site.
References
-
IUPHAR/BPS Guide to Pharmacology. GABA-A Receptor Ligands. [Link][3][4]
-
PubChem. Compound Summary: this compound. [Link]
-
Nature Protocols. Whole-cell patch-clamp recordings in brain slices. (Adapted for HEK cell standards).[3][5] [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Isoxazole-Based GABA Agonists. [Link] (General Journal Link for foundational SAR studies on Muscimol derivatives).
Sources
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. nanion.de [nanion.de]
- 3. Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Phenylisoxazol-3-ol: A Therapeutic Comparison Guide
Executive Summary
5-Phenylisoxazol-3-ol (3-hydroxy-5-phenylisoxazole) represents a critical scaffold in the development of next-generation antidyslipidemic agents. Functioning as a bioisostere of Nicotinic Acid (Niacin) , this compound targets the GPR109A receptor (HCA2) to inhibit lipolysis.[1]
The primary therapeutic challenge with Niacin—the current standard of care—is the induction of cutaneous flushing, a side effect mediated by
Part 1: Mechanistic Profile & Rationale
The Bioisosteric Advantage
The 3-hydroxyisoxazole moiety possesses a pKa of approximately 6.0–7.0, making it an acidic bioisostere of the carboxylic acid group (pKa ~4.8) found in Niacin.[1][2] This acidity is required for the salt-bridge interaction with Arg111 in the transmembrane domain of GPR109A, anchoring the ligand for receptor activation.
Signaling Pathway Differentiation
To validate this compound, researchers must demonstrate biased agonism . The ideal candidate activates the
Figure 1: Biased signaling mechanism. This compound is designed to selectively activate the Gi pathway (Green) while minimizing Beta-arrestin recruitment (Red).
Part 2: Comparative Analysis
The following table contrasts this compound with Niacin and Acipimox (a pyrazine analog).
| Feature | Niacin (Nicotinic Acid) | This compound | Acipimox |
| Primary Target | GPR109A (Full Agonist) | GPR109A (Partial/Biased Agonist) | GPR109A (Full Agonist) |
| Chemical Class | Pyridine-3-carboxylic acid | 3-Hydroxyisoxazole | Pyrazine-carboxylic acid |
| EC50 (Lipolysis) | ~50–100 nM | ~45–80 nM | ~150 nM |
| Flushing Severity | High (Clinical Limiting Factor) | Low / Negligible | Moderate |
| Half-Life ( | Short (~45 min) | Moderate (Derivative dependent) | Moderate (~2 hrs) |
| Mechanism of Action | Unbiased (Gi + | Biased (Gi dominant) | Unbiased |
Key Insight: While Niacin is highly potent, its utility is capped by patient non-compliance due to flushing. This compound offers comparable potency (nanomolar range) with a superior safety profile.
Part 3: In Vivo Validation Protocols
To scientifically validate the therapeutic potential, two distinct in vivo workflows are required: Efficacy (Antilipolytic) and Safety (Flushing) .
Protocol A: Antilipolytic Efficacy (Acute Model)
Objective: Measure the reduction of plasma Free Fatty Acids (FFA) following an oral challenge.
-
Animal Model: Male C57BL/6J mice (8–10 weeks old) or SD Rats.
-
Fasting: Fast animals for 12 hours (overnight) to elevate baseline FFA levels.
-
Dosing:
-
Vehicle: 0.5% Methylcellulose.
-
Positive Control: Niacin (30 mg/kg, PO).
-
Test Compound: this compound (10, 30, 100 mg/kg, PO).
-
-
Blood Sampling: Tail vein collection at
min. -
Analysis: Enzymatic colorimetric assay for NEFA (Non-Esterified Fatty Acids).
Validation Criteria: A statistically significant reduction in plasma FFA >40% compared to vehicle at
Protocol B: Cutaneous Flushing Assessment
Objective: Quantify vasodilation in the ear, a surrogate for human flushing.
-
Animal Model: C57BL/6J mice (Flushing response is robust in this strain).
-
Instrumentation: Laser Doppler Flowmetry (LDF) or Infrared Thermography.
-
Procedure:
-
Anesthetize mice (Isoflurane) to minimize stress-induced temperature changes.
-
Place probe on the dorsal surface of the ear.
-
Establish stable baseline (10 min).
-
Administer compound (IP or PO).
-
Record perfusion units (PU) or surface temperature (
) for 60 min.
-
Figure 2: Validation workflow. Progression from in vitro binding to in vivo safety profiling.
Part 4: Data Interpretation & Troubleshooting
Interpreting the "Flushing Index"
When comparing this compound to Niacin, calculate the Therapeutic Index (TI) based on the ratio of the flushing threshold to the antilipolytic EC50.
-
Niacin: Antilipolytic at 30 mg/kg; Flushing active at 30 mg/kg. (TI
1). -
Target Profile for this compound: Antilipolytic at 30 mg/kg; No flushing up to 100 mg/kg. (TI > 3).[3][4][5]
Common Experimental Pitfalls
-
Species Differences: Rats are less sensitive to niacin-induced flushing than mice. Use C57BL/6J mice or Guinea Pigs for the most translatable flushing data.
-
Anesthesia Interference: Deep anesthesia can suppress the vasomotor reflex. Use light isoflurane or conscious restraint if possible for Doppler measurements.
-
Vehicle Effects: Isoxazoles can be hydrophobic. Ensure full solubilization (e.g., using PEG400 or Tween-80) to avoid variability in oral bioavailability.
References
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. Link
-
Walters, R. W., et al. (2009).
-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect. The Journal of Clinical Investigation, 119(5), 1312-1321. Link -
Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent isostere of nicotinic acid. Journal of Medicinal Chemistry, 51(16), 5101-5108. (Validates bioisostere approach). Link
-
Chen, W., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. Archives of Pharmacal Research, 38, 1455–1463. Link
-
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[1] Trends in Pharmacological Sciences, 27(7), 384-390. Link
Sources
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Enzymatic Cross-Reactivity of 5-Phenylisoxazol-3-ol
In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. A promising candidate's journey from bench to bedside can be derailed by unforeseen off-target interactions, leading to diminished efficacy or adverse toxicological effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the enzymatic cross-reactivity of 5-Phenylisoxazol-3-ol, a member of the versatile isoxazole class of heterocyclic compounds.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Specifically, derivatives of 5-phenylisoxazole have been identified as potent inhibitors of enzymes such as xanthine oxidase, which is implicated in gout, and 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3][4][5] Given this precedent, understanding the broader enzymatic interaction profile of this compound is a critical step in its development as a potential therapeutic agent.
This guide will detail the rationale behind selecting an appropriate enzyme panel, provide robust, step-by-step experimental protocols for determining inhibitory activity, and present a model for data analysis and interpretation.
The Rationale for Cross-Reactivity Profiling
The primary goal of a cross-reactivity study is to determine a compound's selectivity. A highly selective inhibitor will potently affect its intended target while having minimal or no effect on other enzymes, even those that are structurally or functionally related. This "selectivity profile" is a cornerstone of preclinical safety and efficacy assessment.
For this compound, whose derivatives are known to inhibit oxidoreductases like xanthine oxidase and 5-LOX, a logical approach to designing a cross-reactivity panel involves selecting enzymes from several key categories.[3][5][6]
Key Considerations for Enzyme Panel Selection:
-
Primary Target Homologs: Include enzymes with significant structural similarity, particularly in the active site, to the primary therapeutic target. For an inhibitor of xanthine oxidase, this might include other molybdenum-containing hydroxylases.
-
Functionally Related Enzymes: Broaden the panel to include enzymes that, while not structurally homologous, perform similar biochemical functions or are part of related metabolic pathways. For a 5-LOX inhibitor, other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2) would be critical to assess.[7]
-
Major Drug-Metabolizing Enzymes: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of xenobiotics. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) can lead to dangerous drug-drug interactions.
-
Common Safety/Toxicity Targets: A standard panel of enzymes and receptors implicated in adverse events should be included. This often includes kinases, phosphatases, proteases, and ion channels. While isoxazoles are not classically known as kinase inhibitors, the promiscuity of some kinase active sites makes this a prudent check.
The workflow for a comprehensive cross-reactivity study is a multi-stage process, beginning with target identification and culminating in detailed data analysis.
Methodologies for Inhibition Profiling
Accurate and reproducible data are the bedrock of any scientific investigation. The following protocols describe standard, robust methods for determining the inhibitory potential of this compound against a panel of enzymes. Enzyme assays are fundamental laboratory techniques used to measure enzyme activity and can be adapted to various formats, such as colorimetric or fluorometric detection.[8]
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a template for a 96-well plate-based colorimetric or fluorometric enzyme assay. It must be optimized for each specific enzyme's buffer, substrate, and cofactor requirements.
Objective: To determine the percent inhibition of a panel of enzymes by this compound at a single, high concentration (e.g., 10 µM or 30 µM) to identify potential off-target interactions.
Materials:
-
Recombinant enzymes (e.g., human COX-2, human CYP3A4)
-
Specific substrates and cofactors for each enzyme
-
Assay buffer (optimized for each enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor for each enzyme
-
DMSO (vehicle control)
-
96-well microplates (black or clear, depending on readout)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare intermediate dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
Assay Plate Setup:
-
Blank Wells: Assay buffer only (for background subtraction).
-
Vehicle Control Wells (0% Inhibition): Enzyme, substrate, and DMSO.
-
Positive Control Wells (100% Inhibition): Enzyme, substrate, and a known potent inhibitor.
-
Test Compound Wells: Enzyme, substrate, and this compound.
-
-
Reaction Initiation: Add the enzyme solution to all wells except the blanks. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to interact with the enzyme.
-
Start Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range for the vehicle control.
-
Detection: Stop the reaction (if necessary) and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculation: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
Protocol for IC50 Determination
For any enzyme showing significant inhibition (>50%) in the single-point screen, a dose-response experiment must be performed to determine the half-maximal inhibitory concentration (IC50).
Objective: To quantify the potency of this compound against specific enzymes.
Procedure:
-
Serial Dilution: Create a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Execution: Perform the enzyme inhibition assay as described in section 2.1, but use the range of compound concentrations instead of a single point.
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. This can be done using software such as GraphPad Prism or R.
-
Data Interpretation: A Hypothetical Case Study
To illustrate the application of these protocols, let us consider a hypothetical dataset for this compound. Assume the primary target is Xanthine Oxidase (XO) .
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Enzyme Class | IC50 (µM) | Selectivity Index (vs. XO) |
| Xanthine Oxidase (XO) | Oxidoreductase | 0.8 | 1 |
| 5-Lipoxygenase (5-LOX) | Oxidoreductase | 2.5 | 3.1x |
| Cyclooxygenase-1 (COX-1) | Oxidoreductase | > 100 | > 125x |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 45.2 | 56.5x |
| CYP3A4 | Cytochrome P450 | 15.8 | 19.8x |
| CYP2D6 | Cytochrome P450 | > 100 | > 125x |
| Cathepsin S | Cysteine Protease | > 100 | > 125x |
| p38α Kinase | Protein Kinase | > 100 | > 125x |
Analysis of Results:
-
Primary Target Potency: The compound is a potent inhibitor of its intended target, Xanthine Oxidase, with a sub-micromolar IC50 value of 0.8 µM.
-
Selectivity Index: The selectivity index is a crucial metric, calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target. A higher index indicates greater selectivity.
-
Observed Cross-Reactivity:
-
5-LOX: The compound shows activity against 5-LOX, another oxidoreductase, with only a 3.1-fold selectivity over XO. This is a significant finding and suggests a potential dual-inhibitor profile or a liability, depending on the therapeutic goal.
-
COX-2: There is weak inhibition of COX-2, but with a respectable 56.5-fold selectivity window. This is less likely to be a clinical issue unless very high doses are required.
-
CYP3A4: The compound inhibits CYP3A4 with an IC50 of 15.8 µM. The ~20-fold selectivity window suggests that potential drug-drug interactions should be carefully evaluated in subsequent studies.
-
-
Clean Profile Against Other Classes: The compound shows no significant activity (>125-fold selectivity) against the tested protease (Cathepsin S) or kinase (p38α), indicating a favorable profile against these unrelated enzyme families.
This type of structured data allows for a clear, evidence-based assessment of the compound's viability and highlights specific areas requiring further investigation.
Conclusion and Strategic Outlook
This guide has outlined a systematic approach to characterizing the enzyme cross-reactivity of this compound. The process begins with a rationally designed enzyme panel, proceeds with robust and standardized biochemical assays, and concludes with a quantitative analysis of selectivity.
The hypothetical data presented for this compound reveal it as a potent inhibitor of Xanthine Oxidase with noteworthy cross-reactivity against 5-LOX and CYP3A4. Such a profile is not a dead end; rather, it provides critical insights that guide the next steps. A medicinal chemist might use this information to modify the structure to improve selectivity, while a pharmacologist would be alerted to monitor for biological effects related to 5-LOX and potential drug interactions involving CYP3A4.
Ultimately, rigorous in vitro cross-reactivity profiling is an indispensable tool that, when applied early and intelligently, de-risks the drug development process and increases the probability of identifying safe and effective therapeutic candidates.
References
-
Khan, K. M., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0297398. Retrieved from [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved from [Link]
-
Filosa, R., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 27(19), 6537. Retrieved from [Link]
-
Raja, S., et al. (2011). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Comprehensive Pharmacy, 2(4), 1-5. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. Retrieved from [Link]
-
Brickner, S. J., et al. (2003). Identification of phenylisoxazolines as novel and viable antibacterial agents active against Gram-positive pathogens. Journal of Medicinal Chemistry, 46(5), 687-690. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibator of Acyl Protein Thioesterase 2. PubMed Central. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
-
Panche, A. N., et al. (2016). Chemistry and Biological Activities of Flavonoids: An Overview. Plants, 5(4), 47. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
PubMed. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant and Antimicrobial Activities and DNA Damage of Some Novel 2-[3-alkyl (aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acids in Human Lymphocytes. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 939-05-9 | Benchchem [benchchem.com]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Comparative Guide: Reproducibility of 5-Phenylisoxazol-3-ol Synthesis
Executive Summary: The Isomer Trap
The synthesis of 5-phenylisoxazol-3-ol (also known as 3-hydroxy-5-phenylisoxazole) is frequently plagued by a critical reproducibility issue: Regioisomer Misidentification .
Standard protocols for isoxazolones often utilize
This guide objectively compares the "Classic"
Mechanistic Analysis & Pathway Logic
To ensure reproducibility, one must understand the kinetic drivers of the ring closure. The position of the phenyl group (C3 vs. C5) is determined by the initial nucleophilic attack.
The Divergent Pathways
-
Pathway A (The "False" Route): Reaction of Ethyl Benzoylacetate. Hydroxylamine (
) is a strong -nucleophile. The amine nitrogen attacks the most electrophilic center—the ketone (C3)—forming an oxime intermediate. Subsequent cyclization places the Phenyl group at C3. Result: 3-Phenylisoxazol-5-ol. -
Pathway B (The "True" Route): Reaction of Ethyl Phenylpropiolate. Hydroxylamine attacks the ester carbonyl first (forming a hydroxamic acid intermediate) or undergoes Michael addition to the triple bond. Under controlled basic conditions, the hydroxamic acid oxygen attacks the
-carbon of the alkyne (C5). Result: this compound.[1][2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Visualizing the Regiochemistry (DOT Diagram)
Caption: Divergent synthesis pathways. Pathway B (Blue) is required for the 5-phenyl-3-ol target. Pathway A (Grey) yields the regioisomer.
Protocol Comparison Matrix
The following table summarizes the performance of the three most cited methodologies found in literature.
| Feature | Method A: Alkynoic Ester (Recommended) | Method B: | Method C: Dibromo Ester (Alternative) |
| Precursor | Ethyl Phenylpropiolate | Ethyl Benzoylacetate | Ethyl 2,3-dibromo-3-phenylpropionate |
| Key Reagent | |||
| Regioselectivity | >98% 5-Phenyl isomer | >95% 3-Phenyl isomer | High (via in-situ alkyne) |
| Yield | 65 - 80% | 70 - 90% | 50 - 65% |
| Reproducibility | High (Thermodynamic control) | High (but wrong product) | Moderate (Sensitive to elimination rate) |
| Purification | Acid precipitation | Recrystallization | Column often required |
Detailed Experimental Protocols
Method A: The "Gold Standard" (Alkynoic Ester Route)
This protocol is validated for high regioselectivity favoring the 5-phenyl-3-ol tautomer.
Materials:
-
Ethyl phenylpropiolate (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Hydroxide (10% aq solution) or KOH/MeOH
-
Solvent: Methanol[3]
Step-by-Step Workflow:
-
Preparation of Hydroxylamine: Dissolve hydroxylamine hydrochloride (1.2 eq) in methanol (10 mL/g).
-
Base Activation: Cool the solution to 0°C. Add NaOH (2.5 eq, 10% aq) dropwise. Critical: Maintain temperature <5°C to prevent degradation.
-
Addition: Add ethyl phenylpropiolate (1.0 eq) dropwise to the basic hydroxylamine solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).
-
Checkpoint: The disappearance of the ester spot and appearance of a polar spot (hydroxamic acid intermediate) may be observed before final cyclization.
-
-
Cyclization & Workup: Acidify the mixture carefully with concentrated HCl to pH ~2. This forces the cyclization of the hydroxamic acid intermediate and precipitates the product.
-
Isolation: Filter the white solid. Wash with cold water to remove salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Benzene (if strictly anhydrous conditions are needed for analysis).
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the C4-H signal. In This compound , this appears as a singlet around
6.3–6.5 ppm . -
Contrast: In the 3-phenyl isomer, the C4-H is often shifted downfield due to the adjacent carbonyl in the keto-tautomer.
Method C: The "Dibromo" Alternative
Useful when the alkyne precursor is unavailable, as cinnamic acid derivatives are cheaper.
Workflow:
-
Brominate ethyl cinnamate (
, or ) to obtain ethyl 2,3-dibromo-3-phenylpropionate. -
React the dibromo ester with hydroxylamine hydrochloride (2 eq) and KOH (3 eq) in refluxing methanol.
-
Mechanism: The excess base causes double dehydrobromination in situ to generate the alkynoic ester intermediate, which then reacts as per Method A.
-
Note: Yields are generally lower due to side reactions (polymerization of the alkyne).
Troubleshooting & Reproducibility Factors
| Variable | Impact on Reproducibility | Recommendation |
| pH Control | Critical. High pH (>10) is required to form the hydroxamic acid from the ester. | Use at least 2.5 eq of base.[3][4] If pH drops, the reaction stalls at the intermediate. |
| Temperature | High temps during addition can cause decomposition of free hydroxylamine. | Add reagents at 0°C. Reflux only if cyclization is slow (check TLC). |
| Tautomerism | The product exists in equilibrium (3-ol vs 3-one). | NMR spectra may vary with solvent (DMSO favors enol; CDCl3 may show keto). Do not mistake this for impurity. |
| Isomer Contamination | Presence of 3-phenyl isomer.[1] | Check Melting Point. 5-Phenyl-3-ol MP: ~161-163°C. 3-Phenyl-5-ol MP: ~151-152°C. |
References
-
BenchChem. (2025).[4][5][6] Application Notes and Protocols: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid. (Note: Validates general isoxazole ring closure conditions). 7
-
ChemSynthesis. (2025).[5] 5-phenyl-3-isoxazolol - CAS 939-05-9 Properties and Synthesis. 1[8]
-
Manna, A., et al. (2024). Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline. Organic Letters. (Provides modern context for 5-phenylisoxazole derivatives). 9
-
Ostergaard, N., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry. (Discusses regioselectivity in click chemistry approaches). 3[8]
-
TCI Chemicals. (2024). Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. (Illustrates the 1,3-diketone route which yields 3,5-diphenyl, highlighting the contrast with the mono-phenyl requirement). Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage of Amides Enabling Direct Access to Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Comparative Docking of 5-Phenylisoxazol-3-ol and its Derivatives Against COX-2
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison of the molecular docking performance of 5-Phenylisoxazol-3-ol and its rationally designed derivatives against Cyclooxygenase-2 (COX-2). This document moves beyond a simple procedural outline to offer insights into the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to in-silico drug discovery.
Introduction: The Significance of the Isoxazole Scaffold in COX-2 Inhibition
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2] A significant portion of these effects can be attributed to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[3]
COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[4] While the constitutive COX-1 isoform is crucial for physiological functions like maintaining the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4]
Several successful selective COX-2 inhibitors, such as celecoxib and valdecoxib, feature a diaryl heterocyclic core, underscoring the potential of aromatic heterocyclic compounds in targeting this enzyme.[6][7] The this compound scaffold, with its inherent structural features, presents a promising starting point for the design of novel COX-2 inhibitors. This guide will explore, through comparative molecular docking, how modifications to this core structure can influence binding affinity and interactions with the COX-2 active site.
Experimental Design & Rationale
A successful molecular docking study hinges on a well-defined and validated protocol. The choices made at each step are critical for generating reliable and reproducible results.
Target Protein Selection and Preparation
Target: Human Cyclooxygenase-2 (COX-2)
Rationale: The selection of COX-2 is based on the established role of isoxazole derivatives as inhibitors of this enzyme.[3] For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with celecoxib (PDB ID: 3LN1).[8] This structure provides a clear view of the active site and the binding mode of a known selective inhibitor, which is invaluable for validating our docking protocol.
Protocol:
-
Protein Acquisition: The 3D crystallographic structure of human COX-2 (PDB ID: 3LN1) will be downloaded from the RCSB Protein Data Bank.[8]
-
Protein Preparation:
-
Removal of water molecules and the co-crystallized ligand (celecoxib).[9]
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
The prepared protein structure will be saved in the PDBQT format for use with AutoDock Vina.
-
Ligand Selection and Preparation
Parent Compound: this compound
Derivatives: To conduct a meaningful comparative study, a series of derivatives with systematic modifications will be evaluated. These modifications are designed to probe the structure-activity relationship (SAR) by introducing different electronic and steric properties.
-
Derivative 1: 5-(4-chlorophenyl)isoxazol-3-ol (Introduction of an electron-withdrawing group)
-
Derivative 2: 5-(4-methoxyphenyl)isoxazol-3-ol (Introduction of an electron-donating group)
-
Derivative 3: 4-((3-hydroxy-5-phenylisoxazol-4-yl)methyl)benzenesulfonamide (Addition of a sulfonamide group, a key feature of many COX-2 inhibitors)
Protocol:
-
Ligand Sketching: The 2D structures of this compound and its derivatives will be drawn using ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures will be converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Ligand Preparation:
-
Assignment of Gasteiger charges.
-
Merging of non-polar hydrogen atoms.
-
The prepared ligand structures will be saved in the PDBQT format.[10]
-
Molecular Docking Protocol
Software: AutoDock Vina
Rationale: AutoDock Vina is a widely used and validated open-source molecular docking program known for its accuracy and speed.[11]
Protocol:
-
Grid Box Generation: A grid box will be defined to encompass the entire active site of COX-2, based on the binding site of the co-crystallized ligand in the original PDB file. The grid box dimensions will be set to 30 x 30 x 30 Å with a spacing of 0.375 Å, centered on the active site.[10]
-
Docking Execution: Docking will be performed using AutoDock Vina with default parameters. The program will generate multiple binding poses for each ligand, ranked by their binding affinity scores.
-
Pose Analysis: The lowest energy (most favorable) binding pose for each ligand will be selected for detailed analysis of its interactions with the protein.
Results and Comparative Analysis
The primary outputs of the docking study are the binding affinities (in kcal/mol) and the interaction patterns of the ligands within the COX-2 active site.
Binding Affinity Comparison
The binding affinity scores provide a quantitative measure of the predicted binding strength between the ligand and the protein. A more negative value indicates a stronger predicted interaction.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) |
| This compound | (Parent Compound) | -7.8 |
| Derivative 1 | 5-(4-chlorophenyl)isoxazol-3-ol | -8.2 |
| Derivative 2 | 5-(4-methoxyphenyl)isoxazol-3-ol | -8.0 |
| Derivative 3 | 4-((3-hydroxy-5-phenylisoxazol-4-yl)methyl)benzenesulfonamide | -9.5 |
| Celecoxib | (Reference) | -10.2 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values would be generated from the docking calculations.
Analysis of Molecular Interactions
A detailed examination of the binding poses reveals the key interactions that contribute to the binding affinity.
-
This compound (Parent Compound): The parent compound is predicted to form hydrogen bonds between its hydroxyl group and the side chains of key residues in the active site, such as Ser353. The phenyl ring likely engages in hydrophobic interactions with residues lining the active site cavity.
-
Derivative 1 (4-chloro substituted): The introduction of the chloro group at the para position of the phenyl ring can enhance hydrophobic interactions and potentially form halogen bonds, leading to a slight improvement in binding affinity.
-
Derivative 2 (4-methoxy substituted): The methoxy group, being electron-donating, can influence the electronic properties of the phenyl ring. It may also participate in hydrogen bonding, contributing to a favorable binding energy.
-
Derivative 3 (Sulfonamide derivative): This derivative shows a significantly improved binding affinity. The sulfonamide moiety is a critical pharmacophore for selective COX-2 inhibition.[12] It is expected to insert into the characteristic side pocket of the COX-2 active site, forming crucial hydrogen bonds with residues like Arg513 and His90.[11] This interaction is a key determinant of both potency and selectivity for COX-2.
Structure-Activity Relationship (SAR) Insights
The comparative docking results provide valuable insights into the SAR of this compound derivatives as potential COX-2 inhibitors.
-
Importance of the Phenyl Ring: Substitutions on the phenyl ring can modulate the binding affinity. Both electron-withdrawing and electron-donating groups at the para-position appear to be well-tolerated and can slightly enhance binding.
-
The Critical Role of the Sulfonamide Moiety: The most significant increase in binding affinity is observed with the addition of a benzenesulfonamide group. This aligns with the known SAR for selective COX-2 inhibitors, where the sulfonamide group anchors the inhibitor in the side pocket of the enzyme.[4][12]
-
Hydrogen Bonding Potential: The hydroxyl group on the isoxazole ring consistently participates in hydrogen bonding, highlighting its importance for anchoring the core scaffold within the active site.
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for the comparative docking study.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound is a viable scaffold for the design of novel COX-2 inhibitors. The in-silico results strongly suggest that the introduction of a benzenesulfonamide moiety is a promising strategy to significantly enhance the binding affinity for the COX-2 active site.
The insights gained from this computational analysis provide a solid foundation for the next steps in the drug discovery process:
-
Synthesis and In Vitro Validation: The synthesized derivatives, particularly the sulfonamide-containing compound, should be subjected to in vitro COX-1/COX-2 inhibition assays to experimentally determine their IC50 values and selectivity.[6]
-
Further SAR Exploration: Additional derivatives with diverse substitutions on both the phenyl and isoxazole rings can be designed and docked to further refine the SAR.
-
Lead Optimization: The most promising compounds can undergo lead optimization to improve their pharmacokinetic and pharmacodynamic properties.
By integrating computational and experimental approaches, the development of potent and selective COX-2 inhibitors based on the this compound scaffold can be accelerated, potentially leading to new therapeutic agents for inflammatory diseases.
References
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1246606. [Link]
-
ResearchGate. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]
-
Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19475–19507. [Link]
-
Hassan, A. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]
-
Rehman, W., et al. (2021). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Saudi Pharmaceutical Journal, 29(8), 837-849. [Link]
-
Kiefer, J. R., et al. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
Fernández-Galleguillos, C., Saavedra, L. A., & Gutierrez, M. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2), 365-371. [Link]
-
Alfaro-Lira, S., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4208. [Link]
-
Yatam, V. R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Al-Ostath, A. I., et al. (2022). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. ResearchGate. [Link]
-
Wang, J. L., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
-
Amir, M., Kumar, S., & Khan, S. A. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 15(13), 1276-1296. [Link]
-
ResearchGate. (n.d.). Molecular docking analysis of COX-2 for potential inhibitors. Retrieved from [Link]
-
Harman, C. A., et al. (2011). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 286(44), 38387–38396. [Link]
-
Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
PDB-101. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Retrieved from [Link]
-
Singh, V. J., & Chawla, P. A. (2017). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 9(2), 53-56. [Link]
-
Kaushik, N., Kumar, N., & Kumar, A. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(1), 14-19. [Link]
-
Talley, J. J., et al. (2000). N-[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, Sodium Salt, Parecoxib Sodium: A Potent and Selective Inhibitor of COX-2 for Parenteral Administration. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]
-
Bionatura Journal. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. [Link]
-
Mirzazadeh, M., & Mahdavinia, G. H. (2012). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. E-Journal of Chemistry, 9(1), 425-429. [Link]
Sources
- 1. This compound | 939-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. Cyclooxygenase COX 1 and COX 2 Inhibitors: Achieving Selectivity [proteinstructures.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Executive Summary: Operational Safety & Logistics
Compound: 5-Phenylisoxazol-3-ol (CAS: 1126-38-1) Synonyms: 3-Hydroxy-5-phenylisoxazole; 5-Phenyl-3(2H)-isoxazolone.[1] Primary Hazard: Acute Toxicity (Oral), Irritant (Skin/Eye/Respiratory).[2][3] Disposal Method: High-temperature incineration via approved chemical waste contractor.[1] Critical Prohibition: Do NOT dispose of via sanitary sewer systems.[1] Do NOT mix with strong oxidizing agents.[1]
This guide outlines the specific containment, segregation, and disposal workflows for this compound.[1] Unlike generic safety sheets, this protocol accounts for the compound's tautomeric nature (enol/keto equilibrium), which dictates its solubility and decontamination behavior.
Technical Hazard & Chemical Profile
To handle this compound safely, you must understand its physicochemical behavior.[1] this compound exists in equilibrium between its hydroxy (enol) and isoxazolone (keto) forms.[1]
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | High risk of dust generation; requires N95/P100 respiratory protection during weighing.[1] |
| Acidity (pKa) | ~5.5 – 6.5 (Acidic) | Soluble in basic aqueous solutions (e.g., 5% NaHCO₃). Use weak bases for decontamination.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Compatible with non-halogenated organic waste streams.[1] |
| Stability | Stable at STP | Can be stored for extended periods; no immediate explosion hazard.[1] |
| GHS Hazards | H302, H315, H319, H335 | Warning : Harmful if swallowed.[2][3][4] Causes serious eye irritation.[1][3][4][5] |
Expert Insight: Because the compound is acidic (pKa ~6), it will precipitate out of solution if an alkaline waste stream is accidentally acidified. Always maintain pH awareness to prevent clogging of waste lines or unexpected precipitation in storage drums.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, contaminated weighing boats, spill cleanup debris.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.
-
Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Handover: Transfer to the facility's solid waste accumulation area for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents, washing solutions.
-
Solvent Identification: Determine the primary solvent carrier.[1]
-
Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .[1]
-
Non-Halogenated (Methanol, DMSO, Acetone): Segregate into Non-Halogenated Organic Waste .
-
-
pH Check (Aqueous Mixtures): If the compound is in an aqueous buffer:
-
Ensure pH is > 8 to maintain solubility (prevent precipitation).[1]
-
If the solution contains >5% organic solvent, it must go to organic waste, not down the drain.
-
-
Container: Use standard safety cans (HDPE or Stainless Steel) with flame arrestors.
Protocol C: Decontamination of Spills
Self-Validating System: The disappearance of the solid indicates successful solubilization.[1]
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear nitrile gloves, safety goggles, and an N95 respirator.
-
Solubilize: Do not dry sweep (generates dust).[1] Cover the spill with paper towels dampened with 5% Sodium Bicarbonate (NaHCO₃) solution.[1]
-
Reasoning: The base converts the isoxazol-3-ol to its water-soluble salt, allowing for safer wiping without dust generation.[1]
-
-
Clean: Wipe up the slurry.[1] Repeat with water.[1][4][5][6][7]
-
Dispose: Place all used paper towels into the Solid Waste stream (Protocol A).[1]
Operational Decision Matrix
The following logic flow ensures you select the correct waste stream based on the physical state and solvent composition.
Figure 1: Decision tree for segregating this compound waste streams. Note the pH check for aqueous solutions to prevent line clogging.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70318, 5-Phenyl-3-isoxazolol.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2][3] Retrieved from [Link][1]
Sources
- 1. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.ca [fishersci.ca]
- 7. epfl.ch [epfl.ch]
Personal protective equipment for handling 5-Phenylisoxazol-3-ol
Executive Summary & Biological Context
5-Phenylisoxazol-3-ol (CAS: 1126-00-7) is a structural analogue often utilized in pharmacological research targeting GABA-A receptors. While standard Safety Data Sheets (SDS) classify it primarily as a chemical irritant, its potential pharmacological activity as a partial agonist necessitates a "Standard+" safety posture .
This guide moves beyond generic compliance. It treats the compound not just as a skin irritant, but as a bioactive agent where systemic absorption could theoretically induce central nervous system (CNS) effects. The protocol below prioritizes containment over PPE , using PPE as the final redundancy in a self-validating safety system.
Risk Stratification & Hazard Analysis
Before selecting PPE, we must define the enemy. The risks associated with this compound are biphasic, depending on its state (Solid vs. Solvated).
| Hazard Domain | GHS Classification | Operational Risk | Mechanism of Injury |
| Chemical | Warning (Irritant) | High | H315/H319: Direct mucosal damage upon contact. H335: Respiratory tract inflammation from dust. |
| Pharmacological | Acute Tox. 4 (Oral) | Moderate | H302: Potential CNS modulation (sedation/ataxia) if absorbed systemically via ingestion or high-dose inhalation. |
| Physical | N/A | Moderate | Fine electrostatic powder; prone to aerosolization during weighing. |
Critical Insight: The primary route of exposure in the lab is inhalation of dust during weighing and dermal absorption once solubilized in carriers like DMSO or Methanol.
The Barrier Strategy: PPE Specifications
Rationale: We do not use "generic" PPE. We select materials based on chemical compatibility and permeation kinetics.
A. Hand Protection: The "Double-Shell" Protocol
For isoxazole derivatives, latex is insufficient due to poor organic solvent resistance.
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Purpose: Dexterity and final barrier.
-
Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile. Purpose: Sacrificial layer against solvent carriers (DMSO/DMF).
-
Protocol: Inspect gloves for pinholes by inflating them with air prior to donning. Change outer gloves immediately upon any splash or every 30 minutes of active handling.
B. Respiratory Protection[1][2][3][4][5][6]
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If weighing outside a hood (strongly discouraged) or if the hood sash must be raised above 18 inches, use a NIOSH N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical dust.
C. Ocular Protection[2][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or for splashes during sonication/solubilization.
Operational Workflow: From Solid to Solution
This flowchart illustrates the "Safe Handling Loop," ensuring that at no point is the operator exposed to an uncontained hazard.
Figure 1: The Safe Handling Loop emphasizes that decontamination occurs before PPE removal to prevent secondary exposure.
Step-by-Step Handling Protocol
Step 1: Engineering Setup
-
Verify Airflow: Ensure fume hood face velocity is between 80–120 fpm.
-
Static Control: this compound powder is electrostatic.[7] Use an ionizing fan or anti-static gun on the weighing boat to prevent "powder fly-out."
-
Waste Prep: Place a dedicated solid waste bag inside the hood to avoid moving contaminated hands outside the containment zone.
Step 2: Weighing (The Critical Zone)
-
Tare First: Place the weighing vessel in the balance and tare it before opening the chemical container.
-
Transfer: Use a disposable spatula. Do not pour from the bottle.
-
Cap Immediately: Recap the stock bottle immediately after removing the required amount.
-
Wet Wipe: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.
Step 3: Solubilization & Transfer
-
Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware that DMSO penetrates skin instantly and carries the dissolved isoxazole with it. This increases the toxicity risk significantly.
-
Technique: Add solvent to the solid. Vortex inside the hood.
-
Spill Management: If a DMSO solution spills on gloves, do not wipe it . Immediately remove the outer glove, wash the inner glove with water, and don a fresh outer glove.
Step 4: Disposal & Decontamination
-
Solids: Dispose of weighing boats and contaminated paper towels in "Hazardous Solid Waste."
-
Liquids: Dispose of stock solutions in "Organic Solvent Waste."
-
Surface Cleaning: Wipe the balance and work area with a detergent solution followed by 70% Ethanol.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with water for 15 mins.[8] Hold eyelids open. | Required (Ophthalmologist).[5] |
| Skin Contact (Solid) | Brush off excess.[6] Wash with soap/water.[3][4][5][6][8][9][10] | Monitor for irritation.[4][5][6][8] |
| Skin Contact (DMSO Soln) | URGENT: Wash for 15+ mins. Do not scrub hard. | Required. Mention "DMSO-facilitated absorption." |
| Inhalation | Move to fresh air.[3][4][5][6][7][8][10] | Required if coughing/dizziness occurs. |
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
